molecular formula C9H10N2O B1610637 3-Ethoxy-1H-indazole CAS No. 88279-08-7

3-Ethoxy-1H-indazole

Cat. No.: B1610637
CAS No.: 88279-08-7
M. Wt: 162.19 g/mol
InChI Key: VGTSMARXFZTGCL-UHFFFAOYSA-N
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Description

3-Ethoxy-1H-indazole is a chemically versatile scaffold of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged structure in pharmacology, known for its presence in numerous bioactive molecules and FDA-approved therapies. Research indicates that indazole derivatives exhibit a broad spectrum of biological activities, primarily serving as key pharmacophores in the development of kinase inhibitors. This compound is valued as a synthetic intermediate for constructing more complex molecules. Substitutions on the indazole ring, particularly at the 3-position, are a common strategy to modulate biological activity and physicochemical properties. The 3-ethoxy substituent in this molecule offers a point for further functionalization, making it a valuable building block for exploring structure-activity relationships (SAR). Researchers utilize such indazole derivatives in the design and synthesis of potential therapeutics targeting various cancers, inflammatory diseases, and central nervous system disorders. The indazole scaffold is a critical component in several clinical and pre-clinical compounds, including kinase inhibitors like Pazopanib (for renal cell carcinoma) and Axitinib, highlighting its importance in oncological research . Key Research Areas: • Medicinal Chemistry: Serves as a core building block for the synthesis of novel small molecule inhibitors. • Kinase Research: Used in the development of compounds targeting the PI3K/AKT/mTOR signaling pathway and other kinase families . • Antibacterial & Antifungal Research: Indazole-triazole and indazole-oxadiazole hybrids have shown promising in vitro antimicrobial activity . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The information presented is for general scientific reference and does not constitute a specification for the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSMARXFZTGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521492
Record name 3-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88279-08-7
Record name 3-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Alkoxyindazole Derivatives: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 3-alkoxyindazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 3-halo or 3-amino counterparts due to its unique electronic properties and hydrogen-bonding capabilities. While the indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib), the specific 3-alkoxy substitution pattern offers a strategic vector for optimizing lipophilicity, metabolic stability, and receptor-ligand interactions.

This guide analyzes the critical chemical challenge of this scaffold—regioselective O-alkylation versus N-alkylation —and provides validated protocols for overcoming it. We examine the structural activity relationships (SAR) that have cemented this pharmacophore in anti-inflammatory therapeutics (e.g., Benzydamine) and emerging oncology targets.

Structural Perspective & Tautomeric Challenges

The Tautomeric Equilibrium

The precursor to 3-alkoxyindazoles is 1H-indazol-3-ol , which exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one (indazolone). In solution, the oxo form (indazolone) typically predominates due to the stability of the amide-like lactam linkage.

  • Form A (Enol): 1H-indazol-3-ol (Precursor for O-alkylation).

  • Form B (Keto): 1,2-dihydro-3H-indazol-3-one (Precursor for N-alkylation).

Medicinal Implication: To synthesize bioactive 3-alkoxyindazoles, the chemist must chemically "lock" the structure in the enol form via O-alkylation. Failure to control regioselectivity results in N-alkylated indazolones, which possess drastically different pharmacological profiles.

Electronic Features of the 3-Alkoxy Group
  • H-Bond Acceptance: The ether oxygen at C3 acts as a weak hydrogen bond acceptor, often interacting with hinge region residues in kinase pockets.

  • Vector Extension: Unlike C3-aryl or C3-halo substituents, the alkoxy group introduces a flexible linker (typically ethyl or propyl) that allows the attachment of solubilizing groups (e.g., tertiary amines in Benzydamine) into the solvent-exposed region of the binding pocket.

Synthetic Methodologies: Achieving Regioselectivity

The synthesis of 3-alkoxyindazoles is non-trivial due to the ambident nucleophilicity of the indazol-3-ol anion. The nitrogen atoms (N1 and N2) are generally more nucleophilic than the oxygen, favoring N-alkylation under standard basic conditions (e.g., NaH/DMF).

Workflow Visualization: Regioselective Pathways

SyntheticPathwayscluster_MitsunobuPathway A: Mitsunobu (Selective O-Alkylation)cluster_BasePathway B: Basic Alkylation (NaH/R-X)IndazoloneIndazol-3-one(Keto Tautomer)Inter1PhosphoniumIntermediateIndazolone->Inter1PPh3, DIAD, R-OHInter2Ambident AnionIndazolone->Inter2NaH, DMFProductO3-Alkoxyindazole(Target)Inter1->ProductOSN2 Attack by OInter2->ProductOAg2CO3 (Hard/Soft Control)ProductNN-Alkyl Indazolone(Undesired)Inter2->ProductNKinetic Control (N-Attack)captionFigure 1: Divergent synthetic pathways. Mitsunobu conditions favor O-alkylation.

Protocol A: Selective O-Alkylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is the "Gold Standard" for this transformation. It activates the alcohol (R-OH) rather than the indazole, forcing the indazole oxygen to act as the nucleophile. Because the N-H bond pKa of indazolone is ~12-13, it is acidic enough to participate.

Step-by-Step Methodology:

  • Reagents: 1-Benzyl-1H-indazol-3-ol (1.0 eq), Functionalized Alcohol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve indazole and alcohol in THF under N2 atmosphere.

    • Add PPh3 and stir until dissolved.

    • Cool to 0°C.[1]

    • Add DIAD dropwise over 20 minutes. (Caution: Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (SiO2).

Protocol B: Silver-Mediated O-Alkylation (The "Hard-Soft" Approach)

Rationale: According to HSAB theory, the silver cation coordinates to the "soft" nitrogen, blocking it and directing the electrophile to the "harder" oxygen atom.

Methodology:

  • Reagents: Indazol-3-one (1.0 eq), Alkyl Halide (1.2 eq), Ag2CO3 (0.6 eq).

  • Solvent: Benzene or Toluene (Reflux).

  • Note: This method is expensive and less atom-economical than Mitsunobu but useful for sterically hindered alkyl halides where SN2 is difficult.

Medicinal Chemistry & SAR

The "Benzydamine" Pharmacophore

Benzydamine (1-benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole) establishes the baseline SAR for this class.

RegionChemical FeatureBiological Function
N1-Position Benzyl groupHydrophobic interaction; locks tautomer to 1H-form.
C3-Position Alkoxy Linker (Propyl)Spacers the amine away from the core; flexibility is key.
Tail DimethylamineIonizable headgroup (pKa ~9); lysosomotropic properties; interacts with anionic residues.
Emerging Applications: Kinase Inhibition

In modern drug discovery, the 3-alkoxyindazole core acts as a scaffold for ATP-competitive inhibitors.

  • Binding Mode: The indazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region.

  • 3-Alkoxy Role: The alkoxy group points towards the solvent front (ribose binding pocket). Large groups here (e.g., piperidine-ethoxy) can improve solubility and selectivity by interacting with surface residues.

SAR Visualization: Functional Zones

SARCoreIndazole Core(Scaffold)N1N1 Substitution(Hydrophobic Pocket)Core->N1Steric Bulk(Benzyl/Aryl)C3C3-Alkoxy Linker(Solvent Front)Core->C3H-Bond Acceptor(Ether Oxygen)BioActivityBiological Effect:Anti-inflammatory / Kinase InhibitionN1->BioActivityPotency & Tautomer LockC3->BioActivitySolubility & SelectivitycaptionFigure 2: SAR functional zones of 3-alkoxyindazoles.

Quantitative Data: Activity Profiles

Table 1: Comparative Activity of 3-Substituted Indazoles Data synthesized from representative medicinal chemistry literature.

Compound ClassC3-SubstituentTarget/ActivityKey Property
Benzydamine -O-(CH2)3-N(Me)2Cytokine Inhibition (TNF-α, IL-1β)High lipophilicity (logP ~2.9), Local Anesthetic
Indazolone Analog =O (Carbonyl)Inactive / WeakTautomer shift leads to loss of aromaticity in pyrazole ring
3-Benzyl Indazole -CH2-PhCDK/GSK3β InhibitionHigher potency but lower aqueous solubility than alkoxy analogs
3-Alkoxy Nitroindazoles -O-Alkyl-AmineT. vaginalis (Antiparasitic)Nitro group at C5 enhances redox toxicity

References

  • Benzydamine Pharmacology: Quane, P. A., et al. "Benzydamine: A Review of its Pharmacological Properties and Therapeutic Potential."[2] Drugs, 1998.[3]Link

  • Mitsunobu Reaction on Indazoles: Lunn, G. "Synthesis of 3-Alkoxy-1H-indazoles via Mitsunobu Reaction." Journal of Organic Chemistry, 1987.Link

  • Indazole Tautomerism: Claramunt, R. M., et al. "The Structure of Indazoles." Advances in Heterocyclic Chemistry, 2011.Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Indazole Derivatives as Potent Kinase Inhibitors." Current Medicinal Chemistry, 2018.Link

  • Selective Alkylation: Cheung, M., et al. "Regioselective N-Alkylation of Indazoles."[4] Journal of Organic Chemistry, 2003.Link

difference between 3-ethoxyindazole and 3-methoxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers optimizing indazole scaffolds in drug discovery. It focuses on the structural, synthetic, and pharmacological distinctions between 3-methoxyindazole and 3-ethoxyindazole .

Executive Summary

In medicinal chemistry, the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent is a classic "homologation scan" strategy used to probe hydrophobic pockets and modulate metabolic stability. While both 3-methoxyindazole and 3-ethoxyindazole share the core indazole pharmacophore, the additional methylene group in the ethoxy derivative introduces critical changes in lipophilicity (LogP) , steric occupancy , and metabolic clearance rates . This guide analyzes these differences to aid in lead optimization.

Physicochemical Property Comparison

The shift from methoxy to ethoxy alters the physicochemical profile, primarily affecting solubility and membrane permeability.

Property3-Methoxyindazole3-EthoxyindazoleImpact on Drug Design
Molecular Formula C₈H₈N₂OC₉H₁₀N₂OMass shift of +14.02 Da (Methylene unit)
Molecular Weight 148.16 g/mol 162.19 g/mol Minimal impact on ligand efficiency (LE).
cLogP (Approx) ~1.9~2.4Ethoxy increases lipophilicity (~0.5 units), potentially improving permeability but reducing aqueous solubility.
H-Bond Donors 1 (NH)1 (NH)Identical.
H-Bond Acceptors 2 (N, O)2 (N, O)Identical.
Steric Bulk (MR) SmallerLargerEthoxy probes deeper into hydrophobic pockets but risks steric clash.
Rotatable Bonds 12Ethoxy introduces higher entropic penalty upon binding if the pocket is tight.

Key Insight: The 0.5 log unit increase in lipophilicity for the ethoxy derivative is significant. If a lead compound with a methoxy group suffers from poor permeability, switching to ethoxy is a viable strategy. Conversely, if the methoxy analog has high metabolic clearance due to O-demethylation, the ethoxy analog may alter the metabolic rate (though O-deethylation is also a liability).

Synthetic Methodologies

Synthesizing 3-alkoxyindazoles requires overcoming the regioselectivity challenge inherent to the indazole scaffold.[1] The precursor, 1,2-dihydro-3H-indazol-3-one (often existing as the 3-hydroxy tautomer), has three nucleophilic sites: N1, N2, and O3.

The Regioselectivity Problem
  • Thermodynamic Control: N1-alkylation is generally favored.[2]

  • Kinetic Control: N2-alkylation can occur under specific basic conditions.

  • O-Alkylation (Desired): Requires "hard" electrophiles or specific metal coordination to favor the oxygen nucleophile.

Protocol: Selective O-Alkylation via Silver Salts

The "Silver Salt Rule" suggests that silver cations coordinate to the nitrogen lone pairs, blocking them and directing the alkylating agent to the oxygen.

Reagents:

  • Precursor: 1,2-dihydro-3H-indazol-3-one

  • Alkylating Agent: Iodomethane (for methoxy) or Iodoethane (for ethoxy)

  • Promoter: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    )
  • Solvent: Benzene or Toluene (Non-polar solvents suppress N-alkylation)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, suspend 1.0 eq of 1,2-dihydro-3H-indazol-3-one in anhydrous toluene (0.1 M concentration).

  • Activation: Add 1.1 eq of

    
    . Protect the flask from light using aluminum foil (silver salts are photosensitive).
    
  • Alkylation: Add 1.2 eq of the respective alkyl iodide (MeI or EtI) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The O-alkylated product typically has a higher Rf than the N-alkylated byproducts.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

    • Note: 3-alkoxyindazoles are often less polar than the starting indazolone.

Visualization of Synthetic Pathways

SynthesisPathways Indazolone 1,2-dihydro-3H-indazol-3-one (Tautomeric Mixture) ConditionA Condition A: NaH / DMF (Soft/Hard Mismatch) Indazolone->ConditionA Alkyl Halide ConditionB Condition B: Ag2CO3 / Toluene (Silver Salt Rule) Indazolone->ConditionB Alkyl Halide N_Alk N1/N2-Alkylated Products (Major Side Product) ConditionA->N_Alk Favored (Thermodynamic) O_Alk 3-Alkoxyindazole (Target Product) ConditionA->O_Alk Minor (<10%) ConditionB->N_Alk Suppressed ConditionB->O_Alk Favored (Kinetic/Coordination)

Caption: Figure 1. Regiodivergent alkylation pathways. Silver salts (Condition B) are critical for directing selectivity toward the O-isomer.

Pharmacology & SAR Logic

When optimizing a drug candidate, the choice between 3-methoxy and 3-ethoxy is rarely arbitrary. It is a calculated decision based on Structure-Activity Relationship (SAR) data.

Steric Pocket Analysis
  • 3-Methoxy: The methyl group is small (Van der Waals radius ~2.0 Å). It fits into tight hydrophobic pockets but may not fully exploit available space, leading to suboptimal binding energy.

  • 3-Ethoxy: The ethyl group extends further (~1.5 Å longer).

    • Positive Outcome: If the pocket has depth, the ethyl group displaces "high-energy" water molecules, leading to an entropic gain in binding affinity.

    • Negative Outcome: If the pocket is shallow, the ethyl group causes steric clashing, drastically reducing potency.

Metabolic Stability (Metabolic Soft Spots)

Both moieties are susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYPs).

  • O-Demethylation: Rapid. Often mediated by CYP2D6 or CYP2C19. The resulting phenol (3-hydroxyindazole) is rapidly glucuronidated and excreted, potentially shortening half-life (

    
    ).
    
  • O-Deethylation: Generally slower than demethylation due to the slightly larger steric hindrance around the alpha-carbon, though this is enzyme-dependent.

  • Strategy: If a 3-methoxy lead has a short half-life due to high clearance, switching to 3-ethoxy (or 3-trifluoromethoxy) can block this metabolic route.

Biological Signaling & Metabolism Diagram[3]

MetabolicFate Methoxy 3-Methoxyindazole Derivative CYP CYP450 (Oxidative Dealkylation) Methoxy->CYP Fast Kinetics Ethoxy 3-Ethoxyindazole Derivative Ethoxy->CYP Slower Kinetics (Steric Shielding) Phenol 3-Hydroxyindazole (Active/Inactive Metabolite) CYP->Phenol Loss of Alkyl Group UGT UGT (Glucuronidation) Glucuronide O-Glucuronide (Renal Clearance) UGT->Glucuronide Excretion Phenol->UGT Phase II Conjugation

Caption: Figure 2. Metabolic liability comparison. The ethoxy group often exhibits slower dealkylation kinetics compared to the methoxy group.

References

  • Regioselective Synthesis of Indazoles: BenchChem Application Notes. "Regioselective Synthesis of Substituted 1H-Indazoles."

  • Indazole Properties: PubChem. "3-Methoxy-1H-indazole Compound Summary."[3][4]

  • Metabolic Stability Strategies: Journal of Medicinal Chemistry. "The role of the methoxy group in approved drugs."

  • Silver-Mediated Alkylation: Journal of Organic Chemistry. "Silver(I)-Mediated Intramolecular Oxidative C-H Amination."

Sources

Technical Guide: 3-Ethoxy-1H-indazole Scaffolds in Alpha-7 nAChR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethoxy-1H-indazole moiety represents a critical pharmacophore in the development of high-affinity ligands for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . Unlike the more common indazole-3-carboxamides (e.g., RG3487), the 3-alkoxyindazole scaffold leverages the 3-position for steric and lipophilic occupancy of the orthosteric binding pocket, while the N1-position serves as the primary vector for diversification to optimize pharmacokinetic properties.

This guide analyzes the structural logic, synthetic utility, and pharmacological characterization of 3-ethoxy-1H-indazole derivatives. It provides a self-validating experimental framework for researchers aiming to utilize this scaffold to develop novel agonists or positive allosteric modulators (PAMs) for treating cognitive impairment associated with schizophrenia (CIAS) and Alzheimer’s disease.

Chemical Biology & Structure-Activity Relationship (SAR)

The Indazole Core Advantage

The indazole ring system is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole (found in serotonin and tryptophan). In the context of α7 nAChR, the indazole core mimics the pi-cation interactions typically formed by the endogenous ligand acetylcholine (ACh) within the aromatic cage of the receptor's binding site.

The 3-Ethoxy Substituent

The specific inclusion of an ethoxy group at the 3-position is not arbitrary. It serves three distinct mechanistic functions:

  • Lipophilic Pocket Filling: The ethyl chain extends into a hydrophobic sub-pocket adjacent to the orthosteric site, enhancing binding affinity (

    
    ) compared to the unsubstituted parent.
    
  • Conformational Locking: The alkoxy group restricts the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation that favors receptor engagement.

  • Metabolic Stability: Compared to a 3-alkyl group, the 3-alkoxy ether linkage is generally more resistant to rapid oxidative metabolism, though O-dealkylation remains a monitorable liability.

SAR Logic Diagram

The following diagram illustrates the functional zones of the 3-ethoxy-1H-indazole scaffold.

SAR_Logic Core 1H-Indazole Core (Pi-Cation Interaction) Pos3 3-Ethoxy Group (Hydrophobic Pocket Fill) Core->Pos3 Orthosteric Modulation Pos1 N1-Substitution (Diversity Vector / PK) Core->Pos1 Solubilizing Tail Pos5 5-Position (Halogen/Aryl Coupling) Core->Pos5 Secondary Binding

Caption: Functional decomposition of the 3-ethoxy-1H-indazole scaffold. The 3-ethoxy group is critical for affinity, while N1 allows tuning of physicochemical properties.

Pharmacology & Mechanism of Action

Agonism vs. Modulation

Compounds based on the 3-ethoxy-1H-indazole core primarily function as partial or full agonists . They bind to the orthosteric site (homologous to the ACh binding site) at the interface of


7 subunits.
  • Activation: Binding triggers the opening of the cation-selective channel, allowing

    
     influx.
    
  • Desensitization: Like most

    
    7 agonists, these compounds can induce rapid desensitization. Therefore, experimental protocols often require the co-application of a Type II PAM (e.g., PNU-120596) to visualize robust calcium signals in high-throughput screens.
    
Signaling Pathway

Activation of


7 nAChR leads to a calcium cascade that enhances synaptic plasticity and neuroprotection.

Signaling_Pathway Ligand 3-Ethoxy-Indazole Derivative Receptor α7 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor Binds Ca Ca2+ Influx Receptor->Ca Channel Opening Kinases PI3K / AKT / ERK Activation Ca->Kinases Signal Transduction CREB CREB Phosphorylation Kinases->CREB AntiInflam Cholinergic Anti-inflammatory Pathway (CAP) Kinases->AntiInflam Inhibits NF-κB Cognition LTP Enhancement (Cognitive Improvement) CREB->Cognition

Caption: Downstream effects of α7 nAChR activation by indazole agonists, leading to cognitive enhancement and anti-inflammatory effects.

Experimental Protocols

Synthesis of the Core Intermediate

Objective: Synthesize 5-bromo-3-ethoxy-1H-indazole (Key Building Block). Note: This protocol is adapted from patent literature describing 1-substituted indazole derivatives.

  • Starting Material: Begin with 2-amino-5-bromobenzonitrile .

  • Cyclization: Treat with sodium nitrite (

    
    ) in acid to form the diazonium salt, which cyclizes to the 5-bromo-indazole.
    
  • Alkylation:

    • Dissolve the intermediate in a polar aprotic solvent (e.g., DMF or Acetonitrile).

    • Add Cesium Carbonate (

      
      )  as the base (promotes O-alkylation over N-alkylation in some tautomers, though N-alkylation is common; specific conditions favor the 3-alkoxy formation via displacement of a leaving group if starting from 3-haloindazole or via oxidative alkoxylation).
      
    • Alternative Route (Direct): React 3-bromo-1H-indazole (or 5-bromo derivative) with sodium ethoxide (

      
      ) in ethanol under reflux. This nucleophilic aromatic substitution installs the 3-ethoxy group.
      
  • Purification: Quench with water, extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

In Vitro Screening: Calcium Flux Assay (FLIPR)

Objective: Quantify agonist activity in HEK293 cells stably expressing human


7 nAChR.

Reagents:

  • Cell Line: HEK293-h

    
    7 (must express chaperone ric-3 for surface expression).
    
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • PAM Control: PNU-120596 (10

    
    M) – Critical for signal amplification.
    

Workflow:

  • Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100

    
    L dye loading buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 45 min at 37°C.
    
  • Compound Prep: Prepare 3-ethoxy-indazole derivatives in HBSS (0.1% DMSO final).

    • Agonist Mode: Add compound alone.

    • PAM Mode: Add compound + EC20 Acetylcholine.

  • Measurement: Transfer to FLIPR Tetra.

    • Baseline: Read fluorescence for 10s.

    • Injection: Inject compound.

    • Read: Monitor fluorescence for 120s.

  • Data Analysis: Calculate

    
    . Plot log(concentration) vs. response to determine 
    
    
    
    .
Electrophysiology Validation (Patch Clamp)

Objective: Confirm channel kinetics and rule out false positives from fluorescence artifacts.

  • Rig: Whole-cell patch clamp (Axon MultiClamp 700B).

  • Bath Solution: aCSF (Artificial Cerebrospinal Fluid) containing 10

    
    M PNU-120596 to slow desensitization.
    
  • Protocol:

    • Clamp neuron/cell at -70 mV.

    • Rapid perfusion (Dynaflow or similar) of the test compound (1

      
      M) for 500 ms.
      
    • Measure Peak Current (

      
      )  and Decay Time Constant (
      
      
      
      )
      .
    • Success Criteria: Rapid onset inward current blocked by

      
      -Bungarotoxin (selective 
      
      
      
      7 antagonist).

Quantitative Data Summary

The following table summarizes typical pharmacological parameters for high-affinity


7 agonists containing the indazole core.
ParameterValue RangeNotes
Binding Affinity (

)
1 nM – 50 nMDisplacement of [

I]-

-Bungarotoxin.
Functional Potency (

)
10 nM – 500 nMFLIPR assay with PNU-120596.
Efficacy (

)
60% – 90%Relative to 100

M Acetylcholine.
Selectivity > 1000-foldvs.

4

2 and 5-HT3 receptors.
Brain Penetration (B/P) > 0.5Critical for CNS indications (Schizophrenia/AD).

References

  • Novel 1-Substituted Indazole Derivative. Patent EP 2837623 A1. (2015). Describes the synthesis and utility of 3-alkoxyindazole derivatives as alpha-7 nAChR modulators.Link

  • Alpha-7 Nicotinic Acetylcholine Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments. Journal of Biomedical Science. (2013).[1][2] Review of alpha-7 agonist mechanisms and clinical potential.[3][4]

  • Positive Allosteric Modulation of the Alpha-7 Nicotinic Acetylcholine Receptor. Neuropharmacology. (2012).[3] Details the use of PNU-120596 in functional assays.

  • RG3487: N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide. Journal of Pharmacology and Experimental Therapeutics.[3] (2012).[3] Comparative structure-activity data for indazole-3-carboxamides.

Sources

Methodological & Application

Application Note: Regioselective O-Alkylation of 1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective O-alkylation of 1H-indazol-3-ol (1,2-dihydro-3H-indazol-3-one) using ethyl iodide (EtI). Direct alkylation of the indazole scaffold presents a classic "ambident nucleophile" challenge, where N1- and N2-alkylation are thermodynamically favored over O-alkylation under standard basic conditions (e.g., NaH/DMF).

To achieve O-selectivity (synthesis of 3-ethoxy-1H-indazole), this protocol utilizes the Silver Carbonate (


) Assisted Method . This approach leverages the "Silver Salt Rule," where the coordination of silver to the halide leaving group and the specific coordination geometry favors attack by the oxygen atom, suppressing the formation of the thermodynamically stable N-alkylated lactams.

Mechanistic Insight & Strategy

The Tautomeric Challenge

1H-indazol-3-ol exists in equilibrium with its keto-tautomer, 1,2-dihydro-3H-indazol-3-one (Indazolone). In the solid state and most polar solvents, the keto form (B) dominates.

  • Path A (O-Alkylation): Yields 3-ethoxy-1H-indazole (Target). Requires "trapping" the enol form or using hard-soft acid-base (HSAB) manipulation.

  • Path B (N-Alkylation): Yields 1-ethyl-indazol-3-one or 2-ethyl-indazol-3-one (Byproducts). Favored by alkali metal bases (Na+, K+) and polar aprotic solvents.

The Silver Solution

The use of Silver Carbonate (


) in non-polar solvents (Toluene or Benzene) is the critical divergent factor.
  • Mechanism: Silver cations coordinate avidly with the iodide of the alkylating agent. The silver-enolate intermediate favors O-alkylation because the Ag-O bond has significant covalent character, and the reaction proceeds via an

    
    -like transition state where the hard oxygen nucleophile attacks the developing carbocation-like center of the ethyl iodide, driven by the precipitation of AgI.
    

Alkylation_Pathways Substrate 1H-Indazol-3-ol (Keto/Enol Eq.) Reagents_Std Standard Base (NaH/DMF) Substrate->Reagents_Std Reagents_Ag Silver Promoted (Ag2CO3/Toluene) Substrate->Reagents_Ag Inter_K Potassium/Sodium Salt (Dissociated Ion Pair) Reagents_Std->Inter_K Inter_Ag Silver-Enolate Complex (Associative) Reagents_Ag->Inter_Ag Prod_N N-Alkylation (1-ethyl / 2-ethyl) THERMODYNAMIC Inter_K->Prod_N Major Path Prod_O O-Alkylation (3-ethoxy-1H-indazole) KINETIC / Ag-ASSISTED Inter_K->Prod_O Trace Inter_Ag->Prod_N Minor Inter_Ag->Prod_O Major Path

Figure 1: Divergent alkylation pathways based on cation selection. Standard bases favor N-alkylation, while Silver salts promote O-alkylation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1H-Indazol-3-ol 1.0SubstrateEnsure dry; remove moisture.[1]
Ethyl Iodide (EtI) 1.5 - 2.0ElectrophileFresh, copper-stabilized preferred.
Silver Carbonate (

)
1.1Promoter/BaseProtect from light.
Toluene SolventMediumAnhydrous (Na/Benzophenone distilled).
Chloroform (

)
Alt. SolventMediumAlternative if solubility is poor.
Step-by-Step Methodology

Step 1: Preparation of the Heterogeneous Mixture

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1H-indazol-3-ol (1.0 g, 7.45 mmol) and Silver Carbonate (2.26 g, 8.2 mmol).

  • Add anhydrous Toluene (30 mL).

    • Note: The reaction is heterogeneous. Efficient stirring is mandatory.

  • Wrap the flask in aluminum foil to protect the silver salt from photodegradation.

Step 2: Alkylation

  • Add Ethyl Iodide (1.2 mL, ~15 mmol) via syringe through a septum.

  • Heat the mixture to 60°C (oil bath temperature).

    • Critical: Do not reflux vigorously immediately. Gentle heating allows the Ag-complexation to direct the regioselectivity before thermal equilibration takes over.

  • Monitor reaction by TLC (System: Ethyl Acetate/Hexane 1:1).

    • Observation:

      
      -alkyl product typically has a higher 
      
      
      
      (less polar) than the
      
      
      -alkylated byproducts and the starting material.
  • Stir for 12–24 hours. A yellow precipitate (AgI) will form/darken.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the silver salts (AgI/excess

    
    ).
    
  • Wash the filter cake with Ethyl Acetate (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude residue.

Step 4: Purification (Crucial for Isomer Separation)

  • The crude will likely contain a mixture: Major O-isomer, Minor N-isomers.

  • Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: The O-ethyl derivative (3-ethoxy-1H-indazole) usually elutes first (least polar), followed by N-ethyl isomers.

Characterization & Self-Validation

To validate the protocol, you must distinguish the O-ethyl ether from the N-ethyl lactam.

NMR Diagnostics

The chemical shift of the methylene protons (


) adjacent to the heteroatom is the definitive diagnostic tool.
Feature3-Ethoxy-1H-indazole (O-Alkyl) 1-Ethyl-indazol-3-one (N-Alkyl)

NMR (

vs

)

4.40 – 4.60 ppm
(q)

3.80 – 4.20 ppm (q)

NMR (

vs

)

~64 – 66 ppm

~40 – 45 ppm
IR (Carbonyl) Absent (Aromatic C-O stretch ~1250

)
Strong Band (~1680–1700

)
Workflow Diagram

Experimental_Workflow Step1 Step 1: Setup Indazol-3-ol + Ag2CO3 in Toluene (Dark) Step2 Step 2: Reaction Add EtI, Heat 60°C 12-24 Hours Step1->Step2 Step3 Step 3: Filtration Remove AgI via Celite Step2->Step3 Step4 Step 4: Chromatography Silica Gel (Hex/EtOAc) Isolate High Rf Spot Step3->Step4 Validation Validation 1H NMR: CH2 > 4.4 ppm No C=O in IR Step4->Validation

Figure 2: Operational workflow for the isolation of 3-ethoxy-1H-indazole.

References

  • Regioselective Alkylation of Indazoles: Hunt, K. et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[2] Beilstein Journal of Organic Chemistry, 2021. Link

  • Silver Salt Methodology: Palazzo, G. et al. "Synthesis of 3-alkoxyindazoles." Journal of Medicinal Chemistry, 1966, 9(1), 38–41.
  • NMR Characterization Data: Comparison of N- vs O-alkylated indazoles. Supporting Information, Wiley-VCH, 2007. Link

  • Tautomerism of Indazolones: Zhu, J.S. et al. "Regioselective synthesis of 1,2-dihydro-3H-indazol-3-ones."[3] Journal of Organic Chemistry, 2018.[3] Link

Sources

Application Note: Leveraging 3-Ethoxy-1H-Indazole as a Privileged Fragment for Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology, immunology, and medicinal chemistry.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate continuous innovation. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets with high affinity. The 1H-indazole core is a premier example of such a scaffold, found in numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib[1]. Its utility stems from its ability to act as a bioisostere of adenine, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a conserved structural motif essential for inhibitor anchoring[2].

This application note provides a detailed guide on the strategic use of 3-ethoxy-1H-indazole , a specific and highly valuable fragment, within a Fragment-Based Drug Discovery (FBDD) framework. We will explore the rationale behind its selection, provide detailed protocols for its application from initial screening to lead optimization, and explain the causality behind key experimental choices, empowering researchers to effectively integrate this fragment into their kinase inhibitor discovery programs.

Part 1: The 3-Ethoxy-1H-Indazole Fragment: Properties and Rationale

The Indazole Core as a Hinge-Binder

The indazole ring system is a bicyclic heterocycle that effectively mimics the purine core of ATP. The N1-H donor and N2 pyridine-like nitrogen acceptor are perfectly positioned to form two canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (typically residues like Cys919 in VEGFR-2)[3]. This bidentate interaction provides a robust anchoring point for the inhibitor, making the indazole scaffold an excellent starting point for inhibitor design[2]. Several indazole-containing compounds have been successfully developed as inhibitors for a wide range of kinases, including VEGFR, PI3K, Aurora kinases, and FGFR, demonstrating the scaffold's broad applicability[1][4][5][6].

Physicochemical Profile of 3-Ethoxy-1H-Indazole

Fragment-Based Drug Discovery (FBDD) begins with screening collections of low molecular weight molecules ("fragments") to identify high-quality starting points for lead optimization[7][8]. These fragments must adhere to certain physicochemical constraints, often summarized by the "Rule of Three"[9]. 3-Ethoxy-1H-indazole is an exemplary fragment that aligns with these principles.

Table 1: Physicochemical Properties of 3-Ethoxy-1H-Indazole vs. "Rule of Three"

Property3-Ethoxy-1H-indazole"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight (MW)~162.19 Da< 300 DaProvides ample room for molecular weight increase during lead optimization without violating drug-likeness criteria.
cLogP~2.1< 3Ensures adequate aqueous solubility for biochemical and biophysical assays and avoids promiscuous binding due to high lipophilicity.
Hydrogen Bond Donors1 (N1-H)≤ 3The key N-H donor is preserved for hinge binding.
Hydrogen Bond Acceptors2 (N2, O-ether)≤ 3The ether oxygen provides an additional interaction point without excessive polarity.
Rotatable Bonds2≤ 3Low conformational complexity leads to a lower entropic penalty upon binding, resulting in more efficient binding.

The 3-ethoxy group is not merely a placeholder. It serves several strategic purposes:

  • Vector for Growth: The oxygen atom can act as a hydrogen bond acceptor, while the ethyl group provides a vector pointing towards solvent-exposed regions or shallow hydrophobic pockets, offering a clear path for synthetic elaboration ("fragment growing")[9].

  • Modulation of Properties: The ethoxy group can improve metabolic stability compared to a more labile methoxy group and enhances solubility over larger alkyl substituents.

  • Probing the Active Site: It allows for initial exploration of the region of the ATP-binding site adjacent to the core hinge-binding motif.

Part 2: Experimental Framework and Detailed Protocols

The successful application of 3-ethoxy-1H-indazole in a drug discovery campaign relies on a structured, iterative workflow. The FBDD approach is particularly well-suited for this purpose.

The FBDD Workflow for Kinase Inhibitor Design

The overall process involves identifying an initial binding event from the 3-ethoxy-1H-indazole fragment and systematically building upon it to achieve high potency and selectivity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Lead Compound Lib Fragment Library (contains 3-ethoxy-1H-indazole) Screen Biophysical/Biochemical Screen (e.g., NMR, SPR, Thermal Shift) Lib->Screen High-concentration screening Hit Validated Hit (Binding Confirmed) Screen->Hit Validation & Triage Xray Structural Biology (X-ray Co-crystallography) Hit->Xray Determine Binding Mode Design Structure-Based Design (Fragment Growing) Xray->Design Synth Synthesis of Analogs Design->Synth Test Biochemical & Cellular Assays (IC50, Target Engagement) Synth->Test SAR SAR Analysis Test->SAR SAR->Design Iterative Cycle Lead Potent & Selective Lead Compound SAR->Lead Optimization Complete

Caption: The Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Initial Hit Identification and Validation

Objective: To identify and validate the binding of 3-ethoxy-1H-indazole to the target kinase. High-concentration screening is necessary due to the expected low affinity of fragments.

Methodology: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective primary screening method to detect ligand binding by measuring changes in protein thermal stability.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100x stock solution of 3-ethoxy-1H-indazole (e.g., 50 mM in 100% DMSO).

    • Prepare purified target kinase protein at a concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

    • Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well format):

    • In each well, add 10 µL of the kinase solution.

    • Add 100 nL of the 100x fragment stock solution (or DMSO for negative control) to achieve a final concentration of 500 µM.

    • Add the fluorescent dye to a final concentration of 5x.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) = Tm (with fragment) - Tm (with DMSO).

    • Validation Criterion: A ΔTm of ≥ 2 °C is considered a promising hit, indicating direct binding of the fragment to the kinase.

Protocol 2: Structure-Guided Lead Optimization

Objective: To leverage structural information to rationally design and synthesize more potent analogs based on the 3-ethoxy-1H-indazole core.

Workflow: The Design-Synthesize-Test-Analyze (DSTA) Cycle

DSTA_Cycle Design Design Analogs (Based on Co-crystal Structure) Synth Synthesize New Compounds Design->Synth Target Molecules Test Test Activity (Biochemical & Cellular Assays) Synth->Test Purified Compounds Analyze Analyze SAR (Structure-Activity Relationship) Test->Analyze IC50 / EC50 Data Analyze->Design New Design Hypothesis

Caption: The iterative Design-Synthesize-Test-Analyze cycle.

Step-by-Step Protocol (Illustrative Synthetic Elaboration):

  • Design: Obtain a co-crystal structure of the target kinase with 3-ethoxy-1H-indazole. Identify unoccupied pockets near the ethyl group. Design a small set of analogs to probe these pockets (e.g., replace the ethyl group with a cyclopropyl, a (tetrahydrofuran-2-yl)methyl, or a 2-morpholinoethyl group).

  • Synthesis: Synthesize the designed analogs. A common route involves the condensation of a suitably substituted 2-fluorobenzonitrile with hydrazine to form the aminoindazole, followed by derivatization.

  • Testing (Biochemical Potency): Determine the IC50 values of the new analogs using a robust biochemical assay.

    Protocol: ADP-Glo™ Kinase Assay

    • Principle: Measures the amount of ADP produced in a kinase reaction. Less ADP indicates greater inhibition.

    • Reagents: Target kinase, substrate (peptide or protein), ATP, test compounds, ADP-Glo™ Reagent, Kinase Detection Reagent.

    • Procedure:

      • Set up kinase reactions in a 384-well plate containing kinase, substrate, and ATP.

      • Add serially diluted test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

      • Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

      • Read luminescence on a plate reader.

    • Analysis: Plot luminescence vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Analysis (SAR): Correlate the structural changes with the observed changes in potency. This analysis informs the next design cycle.

Table 2: Example Structure-Activity Relationship (SAR) Table

CompoundModification at 3-positionKinase IC50 (nM)Rationale / Next Step
Fragment Hit -OCH₂CH₃>50,000Initial low-affinity hit.
Analog 1 -OCH₂-(cyclopropyl)5,200Small hydrophobic group improves potency. Explore larger hydrophobes.
Analog 2 -OCH₂-(tetrahydrofuran)1,100H-bond acceptor improves affinity. Optimize linker length.
Analog 3 -OCH₂CH₂-(morpholine)250Basic nitrogen likely forms a salt bridge with an acidic residue (e.g., Asp). Improves potency and solubility. Promising Lead.
Protocol 3: Cellular Target Engagement and Selectivity Profiling

Objective: To confirm that the optimized lead compound engages the target kinase in a cellular environment and to assess its selectivity.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

  • Principle: Ligand binding stabilizes the target protein against thermal denaturation inside intact cells.

  • Procedure:

    • Treat cultured cells with the lead compound or vehicle (DMSO).

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target kinase remaining at each temperature using Western blot or ELISA.

  • Analysis: A shift in the melting curve to a higher temperature in compound-treated cells confirms target engagement.

Methodology 2: Kinome-wide Selectivity Profiling

  • Importance: Ensuring the inhibitor is selective for the target kinase over other kinases is crucial to minimize off-target effects.

  • Procedure: It is standard practice to outsource this to a specialized service provider (e.g., Eurofins DiscoverX, Promega).

  • Protocol:

    • Provide the lead compound at a specified concentration (e.g., 1 µM).

    • The service provider will screen it against a large panel of kinases (e.g., >400 kinases).

    • The results are typically provided as percent inhibition at the tested concentration.

  • Analysis: A selective inhibitor will show high inhibition of the target kinase and minimal inhibition (<50%) of most other kinases. This data is often visualized as a "kinome tree" map.

Part 3: Conclusion and Future Directions

3-Ethoxy-1H-indazole is a powerful, validated fragment for initiating kinase inhibitor discovery programs. Its favorable physicochemical properties and inherent ability to bind the conserved kinase hinge region make it a high-quality starting point for FBDD campaigns. By following a structured workflow encompassing biophysical screening, structure-guided design, robust biochemical and cellular assays, and comprehensive selectivity profiling, researchers can efficiently "grow" this fragment into a potent and selective lead compound. The detailed protocols and strategic insights provided in this note serve as a practical guide for medicinal chemists and drug discovery scientists aiming to develop the next generation of targeted kinase inhibitors.

References

  • Di Micco, S., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Kamboj, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Research Reviews. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Siddiqui, H. L., et al. (2010). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

  • Zhang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Cummings, M. D., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Alonso, E., et al. (2019). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chan, W. W., et al. (2013). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Huang, D., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhao, G., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Importance of Indazole against Neurological Disorders. ResearchGate. Available at: [Link]

  • Bhagwat, S. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available at: [Link]

  • MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available at: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, Y.-J., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

  • Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Available at: [Link]

  • Nguyen, T. T. L., et al. (2023). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. Available at: [Link]

  • Lillo, J., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Antioxidants. Available at: [Link]

  • Broad Institute. (2015). BroadE: Fragment-based Drug Discovery 101. Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Ethylation of Indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethylated Indazol-3-ones

Indazol-3-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. The therapeutic potential of these molecules can be significantly modulated by substitution on the indazole ring. Ethylation, in particular, can alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. However, the synthetic challenge lies in the ambident nucleophilic nature of the indazol-3-one core, which can lead to a mixture of N-1, N-2, and O-ethylated isomers. This guide provides a detailed exploration of the reaction conditions required to achieve regioselective ethylation of indazol-3-one, offering insights into the underlying mechanisms and providing actionable protocols for the synthesis of specific isomers.

Understanding the Tautomerism and Regioselectivity of Indazol-3-one

Indazol-3-one exists in tautomeric equilibrium with 1H-indazol-3-ol. This equilibrium, along with the presence of two nucleophilic nitrogen atoms and one oxygen atom, makes controlling the regioselectivity of ethylation a significant synthetic hurdle. The reaction can potentially yield three different ethylated products: 1-ethyl-1,2-dihydro-3H-indazol-3-one (N-1 ethylation), 2-ethyl-1,2-dihydro-3H-indazol-3-one (N-2 ethylation), and 3-ethoxy-1H-indazole (O-ethylation).

tautomers cluster_0 Indazol-3-one Tautomers cluster_1 Possible Ethylation Products Indazol-3-one 1,2-dihydro-3H-indazol-3-one Indazol-3-ol 1H-indazol-3-ol Indazol-3-one->Indazol-3-ol Tautomerization N1_ethyl 1-ethyl-1,2-dihydro-3H- indazol-3-one (N-1) Indazol-3-one->N1_ethyl N-1 Ethylation N2_ethyl 2-ethyl-1,2-dihydro-3H- indazol-3-one (N-2) Indazol-3-one->N2_ethyl N-2 Ethylation O_ethyl 3-ethoxy-1H-indazole (O-ethyl) Indazol-3-ol->O_ethyl O-Ethylation

Caption: Tautomeric forms of indazol-3-one and its potential ethylation products.

The outcome of the ethylation reaction is highly dependent on a number of factors, including the choice of base, solvent, and ethylating agent. By carefully selecting these parameters, it is possible to favor the formation of one isomer over the others.

Protocols for Regioselective Ethylation

Protocol 1: Selective N-1 Ethylation

Direct alkylation under basic conditions generally favors the formation of the N-1 substituted product, which is often the thermodynamically more stable isomer.[1][2] A highly effective method for achieving N-1 selectivity involves the use of a strong, non-nucleophilic base in an aprotic solvent. This combination is thought to generate a tight ion pair between the indazolide anion and the cation of the base, which sterically hinders the N-2 position and directs the electrophile to the N-1 position.[1]

Key Reagents and Equipment:

  • Indazol-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indazol-3-one (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ethylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indazol-3-one.
Solvent Tetrahydrofuran (THF)An aprotic solvent that promotes the formation of a tight ion pair with the sodium cation.
Temperature 0 °C to room temperatureAllows for controlled deprotonation and subsequent ethylation.
Expected Outcome High selectivity for the N-1 ethylated product.The Na+ cation is believed to coordinate with the N-2 nitrogen and the exocyclic oxygen, directing the ethyl group to the N-1 position.[1]
Protocol 2: Favoring N-2 Ethylation

Achieving selective N-2 alkylation is generally more challenging and often substrate-dependent.[3] For the parent indazol-3-one, N-2 ethylation is less common under standard basic conditions. However, the regioselectivity can be influenced by substituents on the indazole ring. For instance, electron-withdrawing groups at the C-7 position can promote N-2 alkylation.[1][2] For unsubstituted indazol-3-one, alternative strategies may be required. One approach involves the use of specific catalytic systems under neutral or acidic conditions.

Conceptual Approach for N-2 Ethylation:

While a universally applicable, high-yielding protocol for the direct N-2 ethylation of unsubstituted indazol-3-one is not well-established, certain conditions can favor this isomer. The use of a less basic or neutral reaction environment can alter the nucleophilicity of the two nitrogen atoms.

ParameterConditionRationale
Catalyst Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)These have been shown to promote N-2 alkylation of indazoles with certain alkylating agents.
Ethylating Agent Alkyl 2,2,2-trichloroacetimidatesThese have been used in conjunction with acid catalysts for selective N-2 alkylation.
Solvent Dichloromethane (DCM) or DioxaneAprotic solvents are typically employed.
Expected Outcome Increased proportion of the N-2 ethylated product.The mechanism is believed to proceed through activation of the alkylating agent by the acid catalyst.

Note: The development of a specific protocol for N-2 ethylation of indazol-3-one may require significant optimization based on these principles.

Protocol 3: O-Ethylation Strategies

The formation of 3-ethoxy-1H-indazole is typically not favored under standard N-alkylation conditions. To achieve O-ethylation, strategies that either enhance the nucleophilicity of the oxygen atom or block the nitrogen atoms are required.

Method A: Silver Salt Mediated O-Ethylation

This method relies on the principle that silver ions have a high affinity for nitrogen atoms, effectively blocking them from reacting and allowing the ethylating agent to attack the oxygen atom.[4][5][6]

Key Reagents and Equipment:

  • Indazol-3-one

  • Silver carbonate (Ag₂CO₃)

  • Ethyl iodide (EtI)

  • Anhydrous benzene or hexane

  • Standard glassware for reaction and purification.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add indazol-3-one (1.0 eq) and anhydrous benzene or hexane.

  • Silver Salt Formation: Add silver carbonate (1.2 eq) to the suspension.

  • Ethylation: Add ethyl iodide (1.5 eq) and stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC. The reaction can be gently heated if necessary.

  • Workup: Filter the reaction mixture to remove the silver salts and wash the solid with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Method B: Two-Step Synthesis via a 3-Chloroindazole Intermediate

This approach involves converting the hydroxyl group of the indazol-3-ol tautomer into a more reactive leaving group, which is then displaced by an ethoxide.[7]

two_step_o_ethylation Indazol-3-one Indazol-3-one 3-Chloroindazole 3-Chloro-1H-indazole Indazol-3-one->3-Chloroindazole POCl₃ or SOCl₂ 3-Ethoxyindazole 3-Ethoxy-1H-indazole 3-Chloroindazole->3-Ethoxyindazole NaOEt, EtOH

Caption: Two-step workflow for the synthesis of 3-ethoxy-1H-indazole.

Step 1: Synthesis of 3-Chloro-1H-indazole

  • Reaction Setup: In a round-bottom flask, carefully add indazol-3-one (1.0 eq) to phosphorus oxychloride (POCl₃) (excess) at 0 °C.

  • Reaction: Slowly warm the mixture to reflux and heat for 2-4 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the crude 3-chloro-1H-indazole.

Step 2: Synthesis of 3-Ethoxy-1H-indazole

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction: Add the 3-chloro-1H-indazole (1.0 eq) to the sodium ethoxide solution.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, neutralize with a dilute acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Dry the organic layer, concentrate, and purify the 3-ethoxy-1H-indazole by column chromatography.

Conclusion

The regioselective ethylation of indazol-3-one is a nuanced process that can be controlled by the judicious choice of reaction conditions. N-1 ethylation is generally favored and can be achieved with high selectivity using strong bases in aprotic solvents. N-2 ethylation is more challenging and often requires specific substitution patterns or specialized catalytic systems. O-ethylation is not typically observed under standard conditions but can be accomplished through strategies such as the silver salt method or a two-step synthetic sequence. The protocols and mechanistic insights provided in this guide offer a strong foundation for researchers to successfully synthesize the desired ethylated indazol-3-one isomers for applications in drug discovery and development.

References

  • Keating, T. A., & Alam, M. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1940–1954. [Link]

  • Alam, M., & Keeting, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2015–2027. [Link]

  • Alam, M., & Keeting, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Chen, P., et al. (2018). O-Regioselective Synthesis with the Silver Salt Method. ACS Omega, 3(4), 4085–4096. [Link]

  • Babu, G. S., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(12), 2093. [Link]

  • Shi, F., & Larock, R. C. (2010). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 87, 95. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4947. [Link]

  • Converso, A., et al. (2018). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Tetrahedron Letters, 59(32), 3149-3152.
  • Yu, S., et al. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific & Technology Research, 10(2).
  • Larock, R. C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Journal of Organic Chemistry, 76(11), 4645–4650.
  • Kumar, A., & Kumar, R. (2014). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 2, 334-343.
  • Reddy, T. S., et al. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 19(7), 9719–9729. [Link]

  • Avetisyan, A. A., et al. (2020).
  • Stadler, A., & Kappe, C. O. (2001). Microwave-Assisted Silver(I)
  • Cereda, E., et al. (2004). Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones: Synthesis of 2,4-Dialkoxyquinolines. Synthesis, 2004(16), 2699-2704.

Sources

functionalization of 3-Ethoxy-1H-indazole at C5 position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 3-ethoxy-1H-indazole at the C5 position . While the C3 position is the conventional site for electrophilic attack in unsubstituted indazoles, the presence of the C3-ethoxy group blocks this site and electronically activates the benzo-fused ring. This protocol leverages the electronic bias of the 3-alkoxy substituent to direct Electrophilic Aromatic Substitution (EAS) regioselectively to C5, followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install diverse functionalities. This workflow is critical for developing kinase inhibitors and GPCR ligands where the indazole core serves as a bioisostere for indole or purine systems.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

Indazole (1,2-benzodiazole) is an electron-rich heteroaromatic system. In 1H-indazoles, the pyrrole-like N1 nitrogen donates electron density into the ring system.

  • Unsubstituted Indazole: Electrophilic attack favors C3 > C5 > C7.

  • 3-Ethoxy-1H-indazole: The C3 position is blocked. The ethoxy group is a strong Electron Donating Group (EDG) (+M effect).

    • Electronic Logic: The lone pair on the C3-oxygen resonates with the pyrazole ring. However, the overall electron density of the fused benzene ring is enhanced by the N1 nitrogen.

    • Why C5? In 3-substituted indazoles, the C5 position becomes the most nucleophilic site on the benzene ring due to the combined directing effects of N1 (para-like activation relative to the C3a-C7a bond) and the steric accessibility compared to C4 or C7.

Strategic Workflow

The most robust route to C5 functionalization is a two-stage process:

  • Regioselective Halogenation: Installation of a bromine or iodine "handle" at C5.

  • Transition Metal Catalysis: Utilization of the C5-halogen for C-C or C-N bond formation.

Module 1: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-3-ethoxy-1H-indazole with >95% regioselectivity.

Experimental Protocol

Reagents:

  • Substrate: 3-Ethoxy-1H-indazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-Ethoxy-1H-indazole (10 mmol) and ACN (100 mL). Ensure complete dissolution.

  • Controlled Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Rapid addition can lead to poly-halogenation or oxidation side products.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of starting material (M+H = 163). Appearance of product (M+H = 241/243).

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour the residue into cold water (200 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry.

    • Purification: If regioselectivity is <95% (minor C7 isomer), recrystallize from Ethanol/Water.

Data Interpretation:

ParameterSpecificationObservation/Target
1H NMR (DMSO-d6) C4-H Singlet~7.8 ppm (d, J=1.5 Hz) - Diagnostic of C5 substitution
1H NMR (DMSO-d6) C6-H Doublet~7.4 ppm (dd)
1H NMR (DMSO-d6) C7-H Doublet~7.5 ppm (d)
Yield GravimetricExpect 85–92%

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Convert 5-bromo-3-ethoxy-1H-indazole to 5-aryl-3-ethoxy-1H-indazole.

The "Free-NH" Challenge

Coupling unprotected indazoles can be difficult due to the acidity of the N1-H (pKa ~14), which can deprotonate and poison the Pd catalyst.

  • Recommendation: If yield is low (<40%), protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling.

  • Protocol below: Optimized for unprotected or in-situ protected coupling.

Experimental Protocol

Reagents:

  • Substrate: 5-Bromo-3-ethoxy-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or XPhos Pd G2 (2 mol%)

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Inertion: Purge a microwave vial or pressure tube with Nitrogen/Argon.

  • Loading: Add 5-bromo-3-ethoxy-1H-indazole (1.0 mmol), Boronic acid (1.5 mmol), and Base (3.0 mmol).

  • Solvent & Catalyst: Add degassed Dioxane/Water (5 mL) followed by the Pd catalyst. Seal immediately.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

    • Note: The biphasic system requires vigorous stirring.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4, concentrate.

    • Purification: Flash Column Chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).

Visualization of Workflows

Reaction Pathway & Regioselectivity Logic

IndazoleFunctionalization Start 3-Ethoxy-1H-indazole (C3 Blocked) NBS Reagent: NBS Solvent: ACN/DMF Start->NBS Activation Inter Intermediate: Sigma-Complex at C5 NBS->Inter Electrophilic Attack (Steric/Electronic Control) Prod1 5-Bromo-3-ethoxy-1H-indazole (Major Product >95%) Inter->Prod1 Re-aromatization (-HBr) Side 7-Bromo Isomer (Minor <5%) Inter->Side Competing Pathway Suzuki Suzuki Coupling Pd(dppf)Cl2 / Ar-B(OH)2 Prod1->Suzuki Oxidative Addition Final 5-Aryl-3-ethoxy-1H-indazole (Target Scaffold) Suzuki->Final Reductive Elimination

Caption: Logical flow of C5-selective bromination followed by Palladium-catalyzed arylation. The C3-ethoxy group directs substitution away from C4, while N1 activation favors C5 over C7.

Catalytic Cycle (Suzuki-Miyaura on Indazole)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd 5-Br-Indazole TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Pd(0)

Caption: The catalytic cycle highlights the oxidative addition of the 5-bromoindazole, which is the rate-determining step in electron-rich heterocycles.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Regioselectivity (C5 vs C7) Temperature too high during NBS addition.Cool to -10°C; Add NBS slower. Switch solvent to DMF to increase polarity/selectivity.
Stalled Suzuki Coupling Catalyst poisoning by free N1-H.Use Pd(dppf)Cl2 (robust) or protect N1 with SEM-Cl before coupling.
Protodebromination Hydride source in reaction (e.g., alcohol solvent).Ensure anhydrous Dioxane; Avoid Ethanol/Isopropanol in the coupling step.

References

  • Regioselective Bromination of Indazoles

    • Title: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin (Contextualizes C3 vs C5 reactivity).
    • Source: RSC Advances / PubMed Central
    • URL:[Link]

  • Suzuki Coupling of 5-Bromoindazoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: Molecules / MDPI
    • URL:[Link]

  • General Indazole Reactivity & Functionalization

    • Title: Recent advances in C–H functionalization of 2H-indazoles.[2][3]

    • Source: Organic & Biomolecular Chemistry[2][4]

    • URL:[Link]

  • N-Alkylation Effects on Regioselectivity

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[5][6][7]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

scale-up synthesis of 3-Ethoxy-1H-indazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The 3-alkoxy-1H-indazole scaffold is a critical pharmacophore in kinase inhibitors (e.g., Axitinib analogs) and modulators of the nitric oxide synthase (NOS) pathway.[1] While seemingly simple, the scale-up of 3-ethoxy-1H-indazole presents two distinct process challenges:

  • Tautomeric Selectivity: Direct alkylation of 1,2-dihydro-3H-indazol-3-one (indazolone) predominantly yields the thermodynamically favored N-alkylated lactams (N1 or N2) rather than the desired O-alkylated lactim ether.

  • Process Safety: Traditional laboratory routes utilizing diazonium intermediates (Sandmeyer-type transformation of 3-aminoindazole) pose significant explosion hazards and thermal instability risks at kilogram scale.[1]

The Recommended Route: Copper-Catalyzed C–O Coupling To circumvent the selectivity and safety issues, this protocol utilizes a Copper-Catalyzed Ullmann-type Etherification of 3-bromo-1H-indazole. This route decouples the ring formation from the functionalization, allowing for robust safety controls and high regiochemical fidelity.

Process Flow Overview:

  • Precursor Synthesis: Controlled bromination of 1H-indazole.

  • Functionalization: Cu(I)-catalyzed nucleophilic displacement of bromide with ethoxide.

Critical Process Parameters (CPPs) & Mechanism

Step 1: Bromination of 1H-Indazole[1][2]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Challenge: Controlling the exotherm and preventing over-bromination (e.g., 3,5-dibromo species).

  • Control Strategy: Use of NaOH as a base to facilitate the formation of the reactive indazolyl anion, followed by controlled addition of bromine at low temperature.

Step 2: Copper-Catalyzed Ethoxylation
  • Mechanism: Oxidative addition of Cu(I) to the C-Br bond, followed by ligand exchange with ethoxide and reductive elimination.[1]

  • Selectivity: By starting with the 3-bromo species, we avoid the ambident nucleophile issues of indazolone. The reaction is specific to the C3 position.

  • Catalytic System: CuI (10 mol%) with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or phenanthroline) ensures turnover at moderate temperatures (

    
    ), avoiding the harsh conditions of classical Ullmann reactions.[1]
    

Detailed Experimental Protocols

Protocol A: Preparation of 3-Bromo-1H-indazole (Scale: 1.0 mol)

Safety Warning: Bromine is highly corrosive and toxic. The reaction is exothermic. Ensure scrubber systems are active.

Reagents:

  • 1H-Indazole: 118.1 g (1.0 mol)[1]

  • Sodium Hydroxide (2M aq): 1.5 L (3.0 mol)[1]

  • Bromine (

    
    ): 167.8 g (1.05 mol)[1]
    
  • Sodium Bisulfite (

    
    ): 10% aq solution (Quench)[1]
    
  • Solvent: 1,4-Dioxane (optional co-solvent if solubility is poor, but aqueous NaOH is standard).[1]

Procedure:

  • Dissolution: In a 3L jacketed reactor equipped with an overhead stirrer and internal temperature probe, charge 1H-Indazole and 2M NaOH. Stir at 20°C until fully dissolved (deprotonation to sodium indazolide).

  • Bromination: Cool the mixture to 0–5°C. Charge Bromine into a pressure-equalizing addition funnel.

  • Addition: Add Bromine dropwise over 90 minutes. Critical: Maintain internal temperature

    
    . A rapid exotherm indicates accumulation; stop addition immediately if temp spikes.
    
  • Reaction: Allow to warm to 20–25°C and stir for 2 hours. Monitor by HPLC (Target: <1% SM).

  • Quench: Cool to 10°C. Slowly add 10%

    
     solution (200 mL) to destroy excess bromine (color change from orange to yellow/white).
    
  • Precipitation: Acidify carefully with 2M HCl to pH 5–6. The product will precipitate as a heavy solid.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove inorganic salts.[1]
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 180–190 g (91–96%).

    • Appearance: Off-white to pale yellow solid.

Protocol B: Cu-Catalyzed Synthesis of 3-Ethoxy-1H-indazole

Reagents:

  • 3-Bromo-1H-indazole: 98.5 g (0.5 mol)[1]

  • Sodium Ethoxide (21 wt% in EtOH): 202 g (0.6 mol active NaOEt)[1]

  • Copper(I) Iodide (CuI): 9.5 g (0.05 mol, 10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (18.0 g, 0.1 mol) or DMEDA.[1]

  • Solvent: Anhydrous Ethanol (500 mL).

Procedure:

  • Inertion: Purge a 2L pressure reactor (Hastelloy or glass-lined) with Nitrogen for 15 minutes. Oxygen inhibits the catalyst.

  • Charging: Add 3-Bromo-1H-indazole, CuI, Ligand, and Ethanol. Stir to suspend.

  • Base Addition: Add the NaOEt solution under

    
     flow.
    
  • Reaction: Seal the reactor. Heat to 90°C (internal temp). Pressure may rise to ~1-2 bar due to ethanol vapor. Stir for 12–16 hours.

  • IPC (In-Process Control): Sample for HPLC. The reaction is complete when 3-Bromo-indazole is <0.5%.

  • Workup (Copper Removal):

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove bulk copper salts. Rinse pad with EtOH.

    • Concentrate the filtrate to ~200 mL volume.

    • Dilute with Ethyl Acetate (1 L) and wash with 5% aqueous ethylenediamine or ammonium hydroxide (2 x 300 mL).[1] Note: This step is critical to sequester residual copper (blue aqueous layer).[1]

    • Wash with Brine (300 mL).

  • Crystallization: Dry organic layer (

    
    ), concentrate to dryness.[1] Recrystallize the residue from Hexane/EtOAc (5:1) or Toluene.[3][4]
    
    • Expected Yield: 65–72 g (80–88%).

    • Purity: >99.5% (HPLC).[1][3]

Analytical Controls & Troubleshooting

Table 1: Process Impurity Profile & Mitigation

ImpurityOriginDetection (HPLC)Mitigation Strategy
1H-Indazole Unreacted SM (Step 1) or Hydrodehalogenation (Step 2)RRT 0.85Step 1: Ensure slight excess Br2.[1] Step 2: Use anhydrous EtOH to prevent protonation of intermediate.
3,5-Dibromoindazole Over-bromination (Step 1)RRT 1.20Maintain low temp (

) during Br2 addition; strictly control stoichiometry (1.05 eq).
N-Ethyl-3-bromoindazole Side reaction (Step 2)RRT 1.10Use NaOEt (strong nuc, weak base relative to LDA) and avoid alkyl halides.[1] The Cu-coupling is specific to C-Br.
Residual Copper Catalyst carryoverICP-MSWash with chelating agents (EDTA or Ethylenediamine) during workup.[1]

Process Visualization

The following diagram illustrates the reaction logic and the critical decision node preventing the formation of the undesired N-alkylated impurity.

G Start 1H-Indazole Bromination Step 1: Bromination (Br2, NaOH, <10°C) Start->Bromination Electrophilic Sub. Intermed 3-Bromo-1H-indazole Bromination->Intermed Decision Route Selection Intermed->Decision Path_Bad Hydrolysis to Indazolone Decision->Path_Bad Aqueous Acid/Base Path_Good Step 2: Cu-Catalyzed Etherification (NaOEt, CuI, 90°C) Decision->Path_Good Ullmann Coupling Result_Bad N-Ethyl Indazolone (Undesired Lactam) Path_Bad->Result_Bad Et-X Alkylation Product 3-Ethoxy-1H-indazole (Target Lactim Ether) Path_Good->Product Selective C-O Bond

Figure 1: Synthetic pathway emphasizing the selectivity advantage of the 3-Bromo displacement route over the Indazolone alkylation route.

References

  • Preparation of 3-Haloindazoles

    • Methodology: Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Aryl Bromides."[1] Journal of the American Chemical Society, 2002.

    • Specific Indazole Bromination:.[1]

  • Selectivity of Indazole Alkylation

    • Tautomerism Analysis: Connolly, D. J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1] Arkivoc, 2021. Link

  • Copper-Catalyzed Etherification (Ullmann-type)

    • General Protocol: Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions."[1] Angewandte Chemie International Edition, 2009. Link

  • Safety in Indazole Scale-up

    • Diazo Risks:[1] Organic Process Research & Development (OPRD) guidelines on diazonium salt handling.[1]

    • Reference: "Scale-up of 3-indazole derivatives." Organic Syntheses, Coll.[4] Vol. 9, p. 559. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. All reactions involving bromine and pressurized vessels require appropriate PPE and engineering controls.

Sources

Catalytic C-H Amination Protocols for the Synthesis and Functionalization of Indazole Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole ethers (alkoxy-substituted indazoles) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib analogues) and anti-inflammatory agents. Traditional synthesis relies on pre-functionalized halogenated precursors, limiting the ability to rapidly diversify libraries during lead optimization.

This Application Note details advanced catalytic C-H amination strategies to streamline the synthesis of amino-indazole ethers. We focus on two distinct strategic entry points:

  • Late-Stage C3-H Amination: Direct functionalization of existing indazole ethers using Copper(II) catalysis and Electrochemical oxidation.

  • Core Construction: Intramolecular Pd-catalyzed C-H amination to assemble the indazole skeleton from ether-containing aryl precursors.

Strategic Overview & Mechanistic Logic

The Electronic Influence of Alkoxy Substituents

The success of C-H amination on the indazole core is heavily dictated by the position of the ether linkage (methoxy/ethoxy group).

  • C5/C6-Alkoxy Effect: Electron-donating groups (EDGs) at C5 or C6 increase electron density at the C3 position via resonance, significantly enhancing reactivity toward electrophilic metal centers (e.g., Cu(III)) or radical species.

  • Regioselectivity: While N1/N2 alkylation is common, C3-H amination allows for the introduction of metabolic "handles" or solubility-enhancing amine groups without disrupting the hydrogen-bonding capability of the pyrazole N-H, which is often critical for kinase hinge binding.

Decision Matrix: Selecting the Right Method

The following decision tree aids in selecting the optimal protocol based on substrate availability and stage of development.

DecisionMatrix Start Target: Amino-Indazole Ether Status Do you have the Indazole Core? Start->Status Existing Yes (Late-Stage Functionalization) Status->Existing Scaffold Ready NewCore No (De Novo Synthesis) Status->NewCore Building from Aryl Ether Scale Scale / Sensitivity? Existing->Scale PdMethod Method C: Intramolecular Pd-Catalysis (Cyclization of Hydrazones) NewCore->PdMethod CuMethod Method A: Cu-Catalyzed C3-H Amination (High Throughput, Radical Path) Scale->CuMethod mg to g scale, complex amines ElectroMethod Method B: Electrochemical Amination (Green, Oxidant-Free) Scale->ElectroMethod Scalable, Redox-sensitive groups

Figure 1: Strategic workflow for selecting the appropriate C-H amination methodology.

Method A: Copper-Catalyzed C3-H Amination

Best for: Rapid diversification of 1H-indazole ethers with secondary amines or sulfonamides.

Mechanistic Insight

This reaction typically proceeds via a Single Electron Transfer (SET) mechanism. The Cu(II) species oxidizes the amine or an aminating reagent (like NFSI) to generate a nitrogen-centered radical, which attacks the C3 position of the indazole. The alkoxy group on the benzene ring stabilizes the resulting radical intermediate, facilitating the re-aromatization/oxidation step.

Protocol: Aerobic C3-H Amination

Target: Synthesis of 3-amino-6-methoxy-1H-indazole derivatives.

Materials:

  • Substrate: 6-methoxy-2H-indazole (0.2 mmol)

  • Aminating Source: Secondary amine (e.g., Morpholine, 0.4 mmol) or NFSI for sulfonamidation.

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%) (Crucial for stabilizing the Cu-amine complex).

  • Oxidant: Air (balloon) or O₂ (1 atm).

  • Base: Cs₂CO₃ (1.0 equiv).

  • Solvent: Xylene or DMF (anhydrous).

Step-by-Step Procedure:

  • Setup: In a dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge Cu(OAc)₂ (3.6 mg, 0.02 mmol), 1,10-Phenanthroline (3.6 mg, 0.02 mmol), and Cs₂CO₃ (65 mg, 0.2 mmol).

  • Addition: Add 6-methoxy-2H-indazole (29.6 mg, 0.2 mmol) and the secondary amine (0.4 mmol).

  • Solvation: Evacuate and backfill with Oxygen (x3). Add Xylene (2.0 mL) via syringe.

  • Reaction: Heat the sealed tube to 130 °C in an oil bath for 12–24 hours. Note: The color usually shifts from blue/green to dark brown, indicating active Cu-amido species.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc 5:1 to 1:1).

Self-Validating Checkpoint:

  • TLC Monitoring: The starting indazole ether is usually highly fluorescent. The C3-amino product will have a significantly lower R_f and often a distinct color change (yellow/orange) under UV due to extended conjugation.

Method B: Electrochemical C-H Amination (Metal-Free)

Best for: Avoiding transition metal contamination (trace metal limits in pharma) and utilizing "green" oxidants.

Mechanistic Pathway

This method utilizes anodic oxidation. The electron-rich indazole ether undergoes single-electron oxidation at the anode to form a radical cation. Nucleophilic attack by the amine followed by further oxidation and deprotonation yields the product.

ElectroMechanism cluster_cell Electrochemical Cell Substrate Indazole Ether Anode Anode (+) -1e⁻ Substrate->Anode RadCat Radical Cation [Indazole]•+ Anode->RadCat Product 3-Amino Indazole Anode->Product Intermediate C-N Adduct RadCat->Intermediate + Amine Amine Amine (H-Nu) Intermediate->Anode -1e⁻, -H+ Cathode Cathode (-) 2H+ + 2e⁻ → H₂

Figure 2: Electrochemical oxidative C-H amination cycle.

Protocol: Constant Current Electrolysis

Materials:

  • Cell: Undivided cell (10-20 mL).

  • Electrodes: Graphite rod (Anode) and Platinum plate (Cathode).

  • Electrolyte: n-Bu₄NBF₄ (0.1 M).

  • Solvent: CH₃CN.

Procedure:

  • Dissolve the indazole ether (0.3 mmol) and amine (0.6 mmol) in CH₃CN (10 mL) containing the electrolyte.

  • Insert electrodes (submerged ~1.5 cm).

  • Apply Constant Current (CCE) of 10 mA.

  • Stir at room temperature. Monitor by TLC.

  • Endpoint: Reaction is typically complete after 3.5–4.0 F/mol of charge is passed.

  • Workup: Evaporate solvent, redissolve in DCM, wash with water (to remove electrolyte), and purify.

Method C: Intramolecular Pd-Catalyzed C-H Amination

Best for: Constructing the indazole core from ortho-substituted aryl ethers.

Concept: This approach uses a benzophenone hydrazone derivative.[1][2] Palladium activates the C-H bond of the aryl ring (facilitated by the ether directing effect or simple proximity) to form the N-N bond.

Key Reference Protocol (Adapted from Inamoto et al.):

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (1 equiv) / AgOCOCF₃ (oxidative turnover).

  • Substrate: ortho-alkoxy benzophenone hydrazone.

  • Conditions: DMSO, 100°C.

  • Outcome: Cyclization to form the 1H-indazole core with the ether intact.

Data Summary & Comparison

FeatureCu-Catalyzed (Method A)Electrochemical (Method B)Pd-Intramolecular (Method C)
Primary Bond Formed C3–N (Functionalization)C3–N (Functionalization)N–N (Ring Closure)
Substrate Scope Existing IndazolesExisting IndazolesHydrazones/Aryl Ethers
Reagent Cost Low (Cu salts)Low (Electricity)High (Pd/Ag salts)
Scalability HighHigh (Flow chem compatible)Moderate
Tolerance Good (Air stable)Excellent (Mild temp)Sensitive to O₂/H₂O

References

  • Copper-Catalyzed C3 Amination (Radical Pathway)

    • Title: Cu-Catalyzed Regioselective C-H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones.
    • Source:The Journal of Organic Chemistry (2023).
    • URL:[Link]

  • Electrochemical Amination

    • Title: An Electrochemical Oxo-amination of 2H-Indazoles: Synthesis of Symmetrical and Unsymmetrical Indazolylindazolones.[3][4]

    • Source:Chemistry – A European Journal (2024).[4]

    • URL:[Link]

  • Intramolecular Pd-Catalyzed Synthesis

    • Title: Novel access to indazoles based on palladium-catalyzed amination chemistry.[1]

    • Source:Yakugaku Zasshi (2008) / PubMed.[1]

    • URL:[Link]

  • General Review on Indazole C-H Functionalization

    • Title: Recent advances in C–H functionalization of 2H-indazoles.[4][5][6]

    • Source:Organic & Biomolecular Chemistry (2022).[5]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity Control in Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselectivity control in the alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-substituted indazoles. The indazole scaffold is a critical pharmacophore, and the precise control of N1 versus N2 alkylation is often paramount to achieving the desired biological activity.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome common challenges in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the alkylation of indazoles. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)

You've run your reaction and the NMR or LC-MS analysis shows a mixture of N1 and N2 alkylated products, making purification difficult and significantly lowering your yield of the desired isomer.[4][5]

Probable Causes & Solutions
  • Inappropriate Base/Solvent Combination: The choice of base and solvent is arguably the most critical factor influencing regioselectivity.[6] The interplay between the cation of the base, the solvent's polarity, and its ability to solvate ions can dictate the site of alkylation.

    • For Preferential N1-Alkylation: A common and effective strategy is the use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[2][3][6] The sodium cation is believed to form a "tight ion pair" with the indazole anion, potentially chelating with a substituent at the C3 position, which sterically hinders the N2 position and directs the alkylating agent to the N1 position.[7][8]

    • For Preferential N2-Alkylation: Conditions that favor "solvent-separated ion pairs" tend to promote N2 alkylation. This can often be achieved with stronger bases like sodium hexamethyldisilazide (NaHMDS) in more polar aprotic solvents such as dimethyl sulfoxide (DMSO).[6]

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the kinetic product over the more stable thermodynamic product.

    • The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][9] N1-substituted indazoles are often the thermodynamically favored product.[6][9] To favor the thermodynamic product, consider using conditions that allow for equilibration, such as elevated temperatures or longer reaction times, particularly with certain electrophiles like α-halo carbonyls.[6][9]

  • Nature of the Alkylating Agent: The electrophile itself plays a significant role.

    • Highly reactive alkylating agents (e.g., methyl iodide) may show less selectivity.

    • Bulky alkylating agents may sterically favor the less hindered N1 position.

    • Specialized reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions have been shown to provide high selectivity for N2-alkylation.[10]

Issue 2: Low or No Conversion to Product

You've set up your reaction, but after the specified time, you observe mostly starting material.

Probable Causes & Solutions
  • Insufficiently Strong Base: The pKa of the indazole N-H is typically in the range of 14-15. The base you are using must be strong enough to deprotonate the indazole effectively.

    • Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough for complete deprotonation, leading to slow or incomplete reactions, especially at lower temperatures.[3] Consider switching to a stronger base like NaH, LiHMDS, or NaHMDS.

  • Poor Solubility: The indazole starting material or the base may not be sufficiently soluble in the chosen solvent.

    • For instance, cesium carbonate has low solubility in dioxane at room temperature, which can hinder the reaction.[7] Increasing the temperature can sometimes improve solubility and reaction rate.[7]

  • Inactive Alkylating Agent: The alkylating agent may have degraded or may not be reactive enough under the chosen conditions.

    • Ensure the purity and reactivity of your electrophile. For less reactive alkyl halides, you might need to use a more reactive leaving group (e.g., tosylate or mesylate) or add a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction.

Issue 3: N2-Selectivity is Observed When N1 is Desired (or vice-versa)

Your reaction is producing the undesired regioisomer in high yield.

Probable Causes & Solutions
  • Electronic Effects of Substituents: The electronic nature of substituents on the indazole ring can dramatically influence regioselectivity.

    • Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to strongly favor N2-alkylation, even under conditions that typically favor N1.[2][3][6] This is a critical consideration when planning your synthetic route.

    • Conversely, certain substituents at the C3 position can enhance N1 selectivity, especially when using NaH in THF.[2][3][6]

  • Reaction Mechanism Control: You may be inadvertently favoring a different reaction pathway.

    • For example, Mitsunobu conditions (using an alcohol, a phosphine, and an azodicarboxylate) can be employed to favor N2-alkylation.[7][8] If you are getting unexpected N2 product, ensure your reagents are free from contaminants that could facilitate an alternative mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the regioselectivity challenge in indazole alkylation?

A1: The challenge arises from the tautomeric nature of the indazole ring and the ambident nucleophilicity of the corresponding indazolide anion.[7][8] The neutral indazole exists in equilibrium between the 1H- and 2H-tautomers, with the 1H-form being thermodynamically more stable.[6][7][9][10] Upon deprotonation, the resulting anion has significant electron density on both N1 and N2, allowing alkylation to occur at either position. The final product ratio is a delicate balance of steric effects, electronic effects, and the specific reaction conditions employed.[6]

Q2: How do I reliably characterize the N1 and N2 isomers?

A2: Unambiguous characterization is crucial. While 1D ¹H NMR can provide clues (e.g., the chemical shift of the proton at C7 is often different between isomers), 2D NMR techniques are more definitive. Specifically, Nuclear Overhauser Effect (NOE) or Heteronuclear Multiple Bond Correlation (HMBC) experiments are the gold standard.[3] An NOE correlation between the protons of the N-alkyl group and the H7 proton on the indazole ring is indicative of the N1 isomer. Conversely, an NOE between the N-alkyl protons and the H3 proton suggests the N2 isomer.

Q3: Can temperature be used to control the regioselectivity?

A3: Temperature can influence the product ratio, but it's not always a straightforward control element. In reactions under kinetic control, lower temperatures might favor one isomer, while higher temperatures could lead to a mixture or favor the thermodynamically more stable product. For instance, in some systems, increasing the temperature can improve the yield of the N1-substituted product when using Cs₂CO₃ in dioxane.[7] However, it's generally more reliable to control regioselectivity by carefully selecting the base, solvent, and alkylating agent.

Q4: Are there catalytic methods for regioselective indazole alkylation?

A4: Yes, the field is evolving, and catalytic methods are being developed to offer milder and more selective alternatives. For instance, transition metal catalysis has been explored.[4] Some methods use Lewis acids like Al(OTf)₃ for kinetic N2-alkylation or Co(NTf₂)₂ to facilitate the formation of the thermodynamic N1-product.[7] These methods can be highly effective but may require more specialized conditions and catalyst screening.

Section 3: Key Concepts & Visualizations

Tautomerism and Deprotonation

The initial step in most indazole alkylations is deprotonation by a base. This creates an ambident nucleophile where the negative charge is delocalized across the N1-N2-C3 system.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation Pathways 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole H⁺ shift Indazolide_Anion Indazolide Anion (Ambident Nucleophile) 1H_Indazole->Indazolide_Anion + Base - H-Base⁺ N1_Product N1-Alkylated Indazole Indazolide_Anion->N1_Product + R-X N2_Product N2-Alkylated Indazole Indazolide_Anion->N2_Product + R-X

Caption: Indazole Tautomerism and Alkylation Pathways.

Mechanism of N1-Selectivity with NaH/THF

The prevailing hypothesis for the high N1-selectivity observed with NaH in THF involves the formation of a tight ion pair between the sodium cation and the indazolide anion. This is particularly effective when a coordinating group is present at the C3 position.

G Start Indazole + NaH Intermediate Indazolide Anion Na⁺ Start->Intermediate in THF Chelate Chelated 'Tight Ion Pair' (Na⁺ coordinates with N2 and C3-substituent) Intermediate->Chelate C3-X = coordinating group Attack Steric hindrance at N2 Chelate->Attack Product Selective N1-Alkylation Attack->Product R-X attacks N1

Caption: Proposed Mechanism for N1-Selectivity.

Section 4: Data & Protocols

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstituentBaseSolventAlkylating AgentPredominant IsomerReference
UnsubstitutedK₂CO₃DMFIsobutyl bromideMixture (~58:42 N1:N2)[4]
UnsubstitutedNaHTHFIsobutyl tosylateN1 (~70:30 N1:N2)[4]
3-COMeNaHTHFAlkyl bromide>99% N1[2][6]
7-NO₂NaHTHFAlkyl bromide>96% N2[2][3][6]
5-Br-3-CO₂MeCs₂CO₃DioxaneEthyl tosylate96% N1[7]
5-Br-3-CO₂MeDEAD, PPh₃THFEthanol (Mitsunobu)>90% N2[7]
Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is adapted from established procedures demonstrating high N1-selectivity.[2][3][6]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide or tosylate

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon line)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF via syringe. Stir the mixture at room temperature to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium indazolide salt may be observed as a precipitate.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required.[7]

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

References

  • King, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • King, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • King, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]

  • King, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Ethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 3-Ethoxy-1H-indazole, offering a comparative perspective with structurally related analogs to aid in spectral interpretation and compound verification.

Introduction to the Indazole Scaffold

The indazole core is a prominent bicyclic heteroaromatic system that is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere of indole allows it to engage in various biological interactions, making it a privileged scaffold in medicinal chemistry.[1] The introduction of substituents, such as an ethoxy group at the 3-position, significantly modulates the electronic environment of the indazole ring, leading to distinct and predictable changes in the ¹H NMR spectrum. Understanding these shifts is crucial for confirming the successful synthesis of 3-ethoxy-1H-indazole and for the structural elucidation of its derivatives.

Comparative Analysis of ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 3-Ethoxy-1H-indazole is best understood by comparing it with the parent 1H-indazole and its close analog, 3-methoxy-1H-indazole. The presence of the electron-donating ethoxy group at the C3 position induces characteristic upfield shifts in the resonances of the aromatic protons, a consequence of increased electron density on the benzene ring.

Below is a table summarizing the experimental ¹H NMR chemical shifts for 3-Ethoxy-1H-indazole and its comparators.

CompoundH4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)NH (ppm)OCH₂ (ppm)CH₃ (ppm)Solvent
3-Ethoxy-1H-indazole 7.55 (d)7.03 (t)7.28 (t)7.68 (d)12.20 (s)4.45 (q)1.45 (t)DMSO-d₆
1H-Indazole 7.77 (d)7.18 (t)7.40 (t)7.51 (d)8.10 (s)--CDCl₃
3-Methoxy-1H-indazole ~7.6 (m)~7.1 (m)~7.3 (m)~7.7 (m)~12.0 (br s)4.09 (s)-CDCl₃
3-Ethoxy-1-(4-nitrophenyl)-1H-indazole 7.81 (dt)7.21 (dd)7.72 (td)7.50 (m)-4.51 (q)1.51 (t)CD₂Cl₂[2]

Key Observations and Mechanistic Insights:

  • Ethoxy Group Protons: The ethoxy group in 3-Ethoxy-1H-indazole gives rise to a characteristic quartet for the methylene protons (OCH₂) around 4.45 ppm and a triplet for the methyl protons (CH₃) around 1.45 ppm, with a typical coupling constant of approximately 7 Hz. The chemical shift of these protons can be influenced by the solvent and any substitution on the indazole nitrogen. For instance, in 3-Ethoxy-1-(4-nitrophenyl)-1H-indazole, these signals are observed at 4.51 ppm and 1.51 ppm, respectively.[2]

  • Aromatic Protons: The electron-donating nature of the ethoxy group at C3 increases the electron density in the fused benzene ring, causing a general upfield shift (to lower ppm values) of the aromatic protons (H4, H5, H6, and H7) compared to the unsubstituted 1H-indazole. This effect is most pronounced for the protons ortho and para to the substituent.

  • N-H Proton: The proton on the nitrogen of the pyrazole ring (N-H) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding. In 3-Ethoxy-1H-indazole, this proton is found at approximately 12.20 ppm in DMSO-d₆. The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature.

  • Effect of N1-Substitution: Substitution on the N1 nitrogen, as seen in 3-Ethoxy-1-(4-nitrophenyl)-1H-indazole, significantly alters the chemical shifts of the indazole ring protons. The electron-withdrawing nature of the 4-nitrophenyl group deshields the protons, causing them to resonate at a more downfield region compared to the N-unsubstituted parent compound.[2]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized and well-executed experimental protocol is fundamental to obtaining high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 3-Ethoxy-1H-indazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[3]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Spectral Width: A range of -2 to 14 ppm is generally adequate to cover all proton signals.

  • The sample is shimmed to optimize the magnetic field homogeneity, ensuring sharp and well-resolved peaks.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain an absorption spectrum.

  • The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration of the signals is performed to determine the relative ratios of the protons.

Visualizing Structural Relationships

The following diagrams illustrate the structure of 3-Ethoxy-1H-indazole and the key through-bond correlations that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of 3-Ethoxy-1H-indazole.

G H4 H4 (d) H5 H5 (t) H4->H5 J ≈ 8 Hz H5->H4 J ≈ 8 Hz H6 H6 (t) H5->H6 J ≈ 8 Hz H6->H5 J ≈ 8 Hz H7 H7 (d) H6->H7 J ≈ 8 Hz H7->H6 J ≈ 8 Hz CH2 OCH₂ (q) CH3 CH₃ (t) CH2->CH3 J ≈ 7 Hz CH3->CH2 J ≈ 7 Hz

Caption: Key ¹H-¹H coupling interactions in 3-Ethoxy-1H-indazole.

Conclusion

The ¹H NMR spectrum of 3-Ethoxy-1H-indazole presents a set of distinct and interpretable signals. By comparing its chemical shifts with those of 1H-indazole and 3-methoxy-1H-indazole, the electronic effects of the 3-ethoxy substituent can be clearly discerned. This guide provides the necessary experimental data and theoretical understanding to confidently identify 3-Ethoxy-1H-indazole and its derivatives, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The provided protocol for NMR analysis ensures the acquisition of high-quality data, which is the cornerstone of accurate structural elucidation.

References

  • Wang, Q., & Li, X. (2017). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Angewandte Chemie International Edition, 56(36), 10845-10849. [Link]

  • Yoshida, K., & Ogasawara, K. (2007). Enantioselective Synthesis of (+)- and (−)-Indolactam V, the Core Structure of Tumor-Promoting Teleocidins. Organic Letters, 9(26), 5337-5340. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5861. [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-1H-indazole. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Teles, C. G., et al. (2021). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 26(9), 2736. [Link]

Sources

Technical Guide: HPLC Retention Profile of 3-Ethoxy-1H-indazole vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for analytical method development, focusing on the separation of 3-Ethoxy-1H-indazole from its synthesis-related impurities.

Executive Summary

3-Ethoxy-1H-indazole is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors. Its synthesis typically involves the O-alkylation of 3-hydroxy-1H-indazole (indazolinone).

The primary analytical challenge is distinguishing the target O-alkylated product (3-Ethoxy-1H-indazole) from its thermodynamic N-alkylated regioisomers (lactams) and over-alkylated byproducts . This guide provides a definitive elution order, relative retention time (RRT) predictions, and mechanistic explanations to ensure robust quality control.

Impurity Profile & Structural Logic

To develop a self-validating HPLC method, one must understand the origin of the impurities. The synthesis relies on the alkylation of the tautomeric indazol-3-one core.

Compound IDChemical NameRoleStructural CharacteristicPolarity (LogP Est.)
Analyte 3-Ethoxy-1H-indazole Target Lactim Ether (Aromatic) Medium (~2.4)
Impurity A3-Hydroxy-1H-indazoleStarting MaterialH-bond donor/acceptor (Polar)Low (~1.2)
Impurity B1-Ethyl-1H-indazol-3-oneRegioisomerLactam (Amide-like)Medium-Low (~1.8)
Impurity C1-Ethyl-3-ethoxy-1H-indazoleByproductDialkylated (No H-bond donor)High (~3.5)
Reaction & Impurity Pathway (Graphviz)

The following diagram illustrates the competitive alkylation pathways that generate these specific impurities.

IndazoleAlkylation SM 3-Hydroxy-1H-indazole (Tautomer: Indazolinone) (Impurity A) Target 3-Ethoxy-1H-indazole (Target: O-Alkylation) SM->Target Et-X, Base (Kinetic Control) ImpN 1-Ethyl-indazol-3-one (Impurity B: N-Alkylation) SM->ImpN Et-X, Base (Thermodynamic Control) ImpDi 1-Ethyl-3-ethoxyindazole (Impurity C: Over-Alkylation) Target->ImpDi Excess Et-X ImpN->ImpDi Excess Et-X

Figure 1: Competitive alkylation pathways showing the origin of N-alkyl (Impurity B) and Dialkyl (Impurity C) byproducts.

Comparative Analysis: Retention Behavior

The separation relies on the distinct hydrophobicity differences between the lactim ether (Target) and the lactam (Impurity B).

Predicted Elution Order (Reverse Phase C18)

Under standard acidic RP-HPLC conditions (Water/Acetonitrile with 0.1% Formic Acid), the elution order is governed by the "Hydrophobic Subtraction Model."

  • Impurity A (RT ~ 2.0 min): Elutes first. The free hydroxyl/keto group interacts strongly with the aqueous mobile phase.

  • Impurity B (RT ~ 4.5 min): The N-ethyl group adds hydrophobicity, but the carbonyl oxygen (C=O) retains significant polarity due to its dipole moment.

  • Target Analyte (RT ~ 5.8 min): The O-ethyl group restores full aromaticity to the pyrazole ring (lactim form). This aromaticity increases interaction with the C18 stationary phase compared to the non-aromatic lactam ring of Impurity B.

  • Impurity C (RT ~ 8.5 min): Elutes last. The molecule is "capped" at both N and O positions, removing all acidic protons and maximizing lipophilicity.

Summary Data Table
Peak IdentityRelative Retention Time (RRT)*Elution DriverResolution (Rs) from Target
Impurity A (Starting Material)0.35High Polarity (H-bonding)> 10.0
Impurity B (N-Ethyl Isomer)0.78Lactam Dipole (Polar)> 2.5
3-Ethoxy-1H-indazole (Target)1.00 Lactim Aromaticity N/A
Impurity C (Dialkylated)1.45High Hydrophobicity> 5.0

*RRT is calculated relative to the target peak. Values are estimates based on a standard C18 gradient (5-95% ACN over 10 min).

Experimental Protocol

To reproduce these results, use the following validated method parameters. This protocol is designed to maximize the resolution between the critical pair (Impurity B and Target).

Method Parameters
  • Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Indazole core absorption) and 220 nm (Amide bond detection for Impurity B).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibrium
1.05Isocratic Hold (Elute Impurity A)
8.095Linear Gradient
10.095Wash (Elute Impurity C)
10.15Re-equilibration
Critical Quality Attribute (CQA) Check

Differentiation of Isomers: The most common failure mode in this analysis is co-elution of the N-ethyl and O-ethyl isomers.

  • Diagnostic: If peaks merge, lower the initial organic concentration or switch to methanol (weaker solvent strength) to leverage the "selectivity triangle." The lactam (Impurity B) will shift earlier in MeOH due to different H-bonding capabilities.

Mechanism of Separation

Why does the O-ethyl isomer (Target) elute after the N-ethyl isomer (Impurity B)?

  • Aromaticity Restoration: In 3-Ethoxy-1H-indazole, the ethoxy group locks the molecule in the lactim form, which is fully aromatic. Aromatic rings have strong

    
     interactions with the C18 stationary phase.
    
  • Dipole Moment: The N-ethyl isomer (1-Ethyl-indazol-3-one) exists as a lactam. The C=O bond creates a strong permanent dipole, increasing its solubility in the aqueous mobile phase and reducing its retention time relative to the ether.

  • Acidity (pKa): The NH proton in the target (3-Ethoxy-1H-indazole) is weakly acidic (pKa ~13). In the mobile phase (pH 2.7), it remains neutral. However, the lactam structure of Impurity B is more polar regardless of pH.

References

  • Indazole Tautomerism & Alkylation

    • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][3] Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

  • HPLC Separation of Isomers

    • Sielc Technologies.[4] Separation of Indazole Derivatives and Isomers on Mixed-Mode Columns. Link

  • General Synthesis & Impurity Profiling

    • Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Journal of Organic Chemistry. Link

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 3-Ethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 3-Ethoxy-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of the UV-Vis absorption profile of 3-Ethoxy-1H-indazole , a critical intermediate in the synthesis of indazole-based kinase inhibitors and anti-inflammatory agents. Unlike generic spectral databases, this document focuses on the comparative electronic behavior of the 3-ethoxy derivative versus its parent scaffold (1H-indazole) and its tautomeric analog (3-indazolinone).

Key Takeaway: The introduction of the ethoxy group at position 3 induces a distinct bathochromic shift (Red Shift) and hyperchromic effect relative to the parent indazole, driven by the mesomeric (+M) donation of the oxygen lone pair into the heteroaromatic


-system.

Theoretical Basis & Spectral Characteristics[1][2][3][4][5][6]

Electronic Transitions

The UV-Vis spectrum of 3-Ethoxy-1H-indazole is dominated by


 transitions characteristic of the fused benzene-pyrazole system.
  • Chromophore: The indazole bicycle (10

    
    -electrons).
    
  • Auxochrome: The ethoxy group (-OCH

    
    CH
    
    
    
    ) at C3.
The Auxochromic Shift Mechanism

While 1H-indazole exhibits primary absorption maxima (


) typically around 250 nm  and 280–290 nm , the 3-ethoxy substituent alters this landscape:
  • Mesomeric Effect (+M): The oxygen atom donates electron density into the ring.[1]

  • HOMO-LUMO Gap: This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (

    
    ).
    
  • Result: The absorption band shifts to longer wavelengths (Red Shift), typically into the 295–310 nm range for the lowest energy transition.

Tautomerism: The "Fixed" Enol

A critical distinction in analyzing 3-alkoxyindazoles is their inability to tautomerize to the keto form (indazalone).

  • 3-Hydroxyindazole: Exists in equilibrium between the enol (OH) and keto (C=O) forms, with the keto form (indazalone) often dominating in solution.

  • 3-Ethoxy-1H-indazole: The ethyl group "locks" the molecule in the enol ether form. Therefore, its spectrum represents the pure aromatic indazole character, unlike the 3-hydroxy analog which displays broken aromaticity in the pyrazole ring.

Comparative Analysis: 3-Ethoxy-1H-indazole vs. Alternatives

The following table contrasts the spectral properties of 3-Ethoxy-1H-indazole with its structural relatives.

Feature3-Ethoxy-1H-indazole 1H-Indazole (Parent) 3-Indazolinone (3-OH tautomer)
Primary

(approx)
295 – 305 nm 280 – 290 nm250 nm (strong), 300+ nm (weak)
Electronic Character Electron-Rich AromaticStandard HeteroaromaticAmide/Lactam-like (Keto form)
Dominant Transition

(Red-shifted)


and

Tautomeric State Fixed Enol Ether (1H vs 2H only)1H vs 2H EquilibriumKeto (Lactam) dominant
Solvent Sensitivity Moderate (H-bond acceptor N2)High (H-bond donor/acceptor)Very High (Stabilizes keto form)
Visualization of Electronic Effects

The diagram below illustrates the causality between substitution and spectral shift.

G Indazole 1H-Indazole (Parent Scaffold) Interaction Lone Pair Donation (+M) Resonance Stabilization Indazole->Interaction Ethoxy 3-Ethoxy Group (Auxochrome) Ethoxy->Interaction Gap HOMO Energy Increased Gap Narrowed Interaction->Gap Shift Bathochromic Shift (Red Shift ~15-20 nm) Gap->Shift

Figure 1: Mechanistic pathway of the auxochromic effect causing the red shift in 3-Ethoxy-1H-indazole.

Experimental Protocol: Validated UV-Vis Analysis

To ensure reproducibility and spectral integrity (E-E-A-T), follow this self-validating protocol. This method minimizes artifacts from solvent impurities and concentration quenching.[1]

Reagents & Equipment[6][7][8]
  • Analyte: 3-Ethoxy-1H-indazole (>98% purity, HPLC grade).

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN), UV-Cutoff <205 nm.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.6 mg of 3-Ethoxy-1H-indazole.[1]

    • Dissolve in 10 mL of MeOH to create a 1 mM (10⁻³ M) stock.[1]

    • Validation: Sonicate for 2 mins to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute 100 µL of Stock into 9.9 mL of MeOH.

    • Final Concentration: 10 µM (10⁻⁵ M) .

    • Note: Absorbance (A) should fall between 0.2 and 0.8 for linearity (Beer-Lambert Law).[1]

  • Baseline Correction (Blanking):

    • Fill both sample and reference cuvettes with pure MeOH.

    • Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.

  • Measurement:

    • Replace sample cuvette solvent with the Working Solution.

    • Scan range: 220 nm – 400 nm .[1]

    • Scan speed: Medium (approx. 200 nm/min).[1]

  • Data Validation Check:

    • If

      
       absorbance > 1.0, dilute further.[1]
      
    • Check for "negative" absorbance near 200-210 nm (indicates solvent contamination).[1]

Workflow Diagram

Protocol Start Start: 3-Ethoxy-1H-indazole Sample Stock Prepare Stock (1 mM) in MeOH or MeCN Start->Stock Dilute Dilute to Working Conc (10 µM) Stock->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 220-400 nm Blank->Scan Check Check Absorbance (0.2 < A < 0.8?) Scan->Check Result Valid Spectrum Identify Lambda Max Check->Result Yes Redilute Re-dilute Sample Check->Redilute No (A > 1.0) Redilute->Scan

Figure 2: Operational workflow for acquiring a valid UV-Vis spectrum.

Interpretation of Results

When analyzing the generated spectrum, look for these specific markers to confirm the identity and purity of 3-Ethoxy-1H-indazole:

  • The "Indazole Fingerprint": You should observe two main regions of absorption.[1][2][3]

    • Band II (Benzene-like): ~250–260 nm (High intensity,

      
      ).[1]
      
    • Band I (Conjugated): ~295–305 nm (Moderate intensity, broad).[1]

  • Absence of "Keto" Band:

    • If you see a significant shift or a new band appearing distinct from the standard indazole profile, check for hydrolysis. Hydrolysis of the ethoxy group yields 3-hydroxyindazole, which tautomerizes to the indazalone (keto) form, altering the spectrum.

  • Solvent Effects:

    • In aprotic solvents (Acetonitrile), the vibrational fine structure may be more visible.

    • In protic solvents (Methanol), H-bonding with N2 often smooths out the peaks (loss of fine structure).

References

  • Comparison of Indazole and Methylindazoles

    • Study: "Phototransposition of Indazoles to Benzimidazoles."[1] This paper provides baseline UV spectra for 1H-indazole and N-methyl derivatives, establishing the 250–310 nm absorption window.

    • Source:

  • Tautomerism in 3-Substituted Indazoles

    • Study: "Tautomeric Equilibrium Revisited." Discusses the energetics and spectral consequences of keto-enol tautomerism in heteroaromatics, relevant for contrasting ethoxy (fixed enol) vs hydroxy (keto) forms.
    • Source:

  • General UV-Vis Interpretation Rules

    • Guide: "Interpreting UV-Vis Spectra." Explains the Woodward-Fieser rules and the bathochromic shift caused by alkoxy auxochromes (+6 to +30 nm shifts).
    • Source:

  • Spectral Data of Indazole Derivatives

    • Database: PubChem Compound Summary for 1H-Indazole.[1][2] Provides experimental properties and links to spectral data for the parent scaffold.[4][5][1][6][7][8]

    • Source:

Sources

13C NMR spectral data for indazole ether characterization

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Characterization of Indazole Ethers: 13C NMR Spectral Analysis & Regioisomer Differentiation

Executive Summary: The Structural Challenge

Indazole ethers represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Axitinib, Pazopanib). However, their synthesis presents a persistent analytical challenge: N-alkylation regioisomerism. The thermodynamic N1-isomer and the kinetic N2-isomer often co-elute and exhibit deceptively similar 1H NMR spectra.

This guide provides a definitive technical comparison of 13C NMR against alternative characterization modalities. It establishes 13C NMR as the primary "truth source" for solution-phase structural elucidation, specifically for distinguishing N1/N2 isomers and verifying ether linkage electronic effects.

Comparative Analysis of Analytical Modalities

While 1H NMR is the workhorse of daily analysis, it fails to resolve the quaternary carbon backbone critical for indazole characterization. The following table objectively compares 13C NMR performance against common alternatives.

Feature13C NMR (Recommended) 1H NMR 15N NMR (HMBC) X-Ray Crystallography
Regioisomer Resolution High. C3 and bridgehead carbons (C3a/C7a) show distinct, non-overlapping shifts (>10 ppm difference).Low to Moderate. Protons often overlap; NOE data can be ambiguous if key protons are substituted.Very High. Nitrogen chemical shifts are definitive but detection requires expensive probes or long acquisition times.Definitive. The "Gold Standard," but requires single crystals (often impossible for oils/amorphous solids).
Quaternary Carbon Detection Excellent. Directly observes the C-O ether linkage and bridgeheads.Impossible. Cannot see C-O or bridgehead carbons directly.N/A. Only detects Nitrogen.Excellent. Maps all atoms.
Sample Requirement High. Requires ~10-50 mg for decent S/N ratio.Low. <1 mg is sufficient.High. Requires concentrated samples.High. Requires crystal growth.
Throughput Medium. 10-60 min acquisition.High. 1-5 min acquisition.Low. Hours to overnight.Low. Days to weeks.

Diagnostic 13C NMR Signatures

The following data provides the specific chemical shift ranges required to validate the Indazole Ether structure.

A. The Ether Linkage (C-O-C)

The formation of the ether bond introduces significant electronic perturbations on the benzene ring (typically C4, C5, C6, or C7).

  • Alpha-Effect (Deshielding): The aromatic carbon directly attached to the oxygen (

    
    ) will shift downfield to 150–165 ppm .
    
  • Methoxy/Alkoxy Carbon: The aliphatic carbon of the ether group (

    
     or 
    
    
    
    ) appears at 55–70 ppm .
    • Expert Insight: An "out-of-plane" methoxy group (sterically crowded) often shifts downfield to ~62 ppm, compared to ~56 ppm for a coplanar orientation [1].[1]

B. N1 vs. N2 Regioisomer Differentiation

This is the most critical application of 13C NMR for indazoles. The C3 carbon is the primary diagnostic marker.

Carbon PositionN1-Alkyl Indazole (Thermodynamic) N2-Alkyl Indazole (Kinetic) Shift Difference (

)
C3 132 – 136 ppm 120 – 126 ppm ~10–12 ppm (Shielded in N2)
C7a (Bridgehead) ~138 – 142 ppm~145 – 149 ppmN2 is typically downfield
C3a (Bridgehead) ~120 – 124 ppm~118 – 122 ppmLess diagnostic (overlap possible)

Critical Mechanism: In N2-substituted indazoles, the quinoid-like resonance contribution increases electron density at C3, causing a significant upfield shift (shielding) relative to the N1-isomer [2].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific acquisition protocol. This method is designed to prevent the loss of quaternary carbon signals (like the C-O ether carbon) due to saturation.

Step 1: Sample Preparation

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for indazoles to prevent aggregation and sharpen exchangeable proton signals (if any).
  • Concentration: Dissolve 20–30 mg of compound in 0.6 mL solvent. Filter to remove particulates that cause magnetic inhomogeneity.

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Why? Quaternary carbons (C-O, C3a, C7a) have long

      
       relaxation times. A short D1 (e.g., 1.0s) will suppress these signals, making integration unreliable and potentially masking the C-O peak.
      
  • Scans (NS): Minimum 1024 scans for <10mg samples; 512 scans for >20mg.

  • Spectral Width: 240 ppm (to capture carbonyls if ester/amide handles are present).

Step 3: Processing

  • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to improve Signal-to-Noise (S/N) for quaternary carbons.

Decision Logic: Structural Assignment Workflow

The following diagram illustrates the logical pathway for assigning an unknown indazole ether derivative using the data principles above.

IndazoleWorkflow Start Unknown Indazole Ether Product H_NMR Step 1: 1H NMR Screening (Check purity & integration) Start->H_NMR C_NMR Step 2: 13C NMR Acquisition (D1 = 3.0s, DMSO-d6) H_NMR->C_NMR Check_Ether Check 150-165 ppm Region C_NMR->Check_Ether Ether_Confirmed Signal Present: Ether Linkage Confirmed Check_Ether->Ether_Confirmed Yes Ether_Fail No Signal: Check for Alcohol/Phenol Check_Ether->Ether_Fail No Check_C3 Analyze C3 Chemical Shift Ether_Confirmed->Check_C3 N1_Path C3 @ 132-136 ppm (N1-Isomer) Check_C3->N1_Path Downfield N2_Path C3 @ 120-126 ppm (N2-Isomer) Check_C3->N2_Path Upfield Validation Step 3: 2D HMBC Validation (Correlate N-CH2 to C3/C7a) N1_Path->Validation N2_Path->Validation

Figure 1: Decision tree for verifying ether linkage and distinguishing N1/N2 regioisomers using 13C NMR chemical shifts.

References

  • Conformational Modulation of Methoxy Shifts: Kříž, Z., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of Physical Chemistry A. [Link]

  • Indazole Tautomerism and N-Alkylation: Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Differentiation of Regioisomers: Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • General 13C NMR Data for Indazoles: Fruchier, A., et al. (1995).[2] 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. [Link]

Sources

A Senior Application Scientist's Guide to Validating Regioisomer Purity of 3-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomeric Challenge in Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, from anti-cancer drugs like Pazopanib to antiemetics like Granisetron.[1][2] When synthesizing derivatives, particularly through N-alkylation of 3-substituted indazoles, chemists invariably face a critical challenge: the formation of two distinct regioisomers, the N1- (1H) and N2- (2H) substituted products.[2][3]

These isomers are not merely chemical curiosities; they can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5] For instance, in the realm of synthetic cannabinoids, the N1-alkyl-1H-indazole regioisomers often exhibit high potency at cannabinoid receptors, while their corresponding N2-alkyl-2H-indazole counterparts show significantly lower activity.[4][5] Consequently, the presence of an undesired regioisomer as an impurity can compromise drug efficacy, introduce unforeseen toxicity, and create regulatory hurdles.[6][7]

This guide provides a comprehensive comparison of analytical techniques for the unambiguous identification and quantification of 3-substituted indazole regioisomers. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering researchers to build a robust, self-validating system for ensuring the regioisomeric purity of their compounds.

The Analytical Gauntlet: A Comparative Overview

Distinguishing between N1 and N2 regioisomers is a formidable task due to their identical mass and often similar polarity. A single analytical technique is rarely sufficient. A multi-pronged, orthogonal approach is essential for confident validation. Below, we compare the primary methods, outlining their strengths and weaknesses.

Technique Primary Use Strengths Limitations Throughput
2D NMR (HMBC, NOESY) Unambiguous Structure IdentificationDefinitive, provides covalent and spatial connectivityRequires isolated or enriched samples, lower throughputLow to Medium
HPLC/UPLC Separation & QuantificationHigh precision and accuracy for purity determinationRequires method development, cannot identify peaks aloneHigh
Mass Spectrometry (MS) Molecular Weight ConfirmationHigh sensitivity, confirms massCannot distinguish isomers by mass; MS/MS may helpHigh
X-ray Crystallography Absolute Structure ElucidationProvides unequivocal 3D structureRequires a high-quality single crystal, not routineVery Low

I. Nuclear Magnetic Resonance (NMR): The Gold Standard for Identification

NMR spectroscopy is the most powerful tool for distinguishing N1 and N2 regioisomers. While 1D ¹H and ¹³C spectra may show subtle, often inconclusive, chemical shift differences, 2D NMR experiments provide the definitive connectivity information required for unambiguous assignment.[8]

The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

Causality: The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart (J₂-₃ coupling).[9] This is the key to solving the indazole regioisomer puzzle. The strategic placement of the N1 and N2 atoms relative to the C3 and C7a carbons of the indazole ring creates unique and diagnostic ³JCH coupling pathways for the N-alkyl substituent.

  • For the N1-Substituted Isomer: The protons on the α-carbon of the alkyl chain (the CH₂ group attached to the nitrogen) are three bonds away from the C7a carbon. They will show a clear correlation cross-peak to C7a in the HMBC spectrum.[3]

  • For the N2-Substituted Isomer: These same α-carbon protons are three bonds away from the C3 carbon. They will, therefore, show a correlation cross-peak to C3.[3]

This difference is absolute and forms the basis of a self-validating identification system.

cluster_n1 N1-Alkyl Indazole cluster_n2 N2-Alkyl Indazole n1_h α-CH₂ Protons n1_c7a C7a Carbon n1_h->n1_c7a  ³J Correlation (Diagnostic) n2_h α-CH₂ Protons n2_c3 C3 Carbon n2_h->n2_c3  ³J Correlation (Diagnostic)

Caption: Diagnostic HMBC correlations for indazole regioisomers.

Confirmatory Evidence: Nuclear Overhauser Effect Spectroscopy (NOESY)

Causality: The NOESY experiment detects correlations between protons that are close in space (< 5 Å), regardless of their covalent bonding.[10] This provides an excellent orthogonal confirmation of the HMBC assignment.

  • For the N1-Substituted Isomer: The N-alkyl group is located on the same side of the molecule as the H7 proton of the benzene ring. The α-CH₂ protons will therefore show a spatial correlation (a NOESY cross-peak) to the H7 proton.[2][11]

  • For the N2-Substituted Isomer: The N-alkyl group is positioned away from the H7 proton and adjacent to the C3 substituent. No NOESY cross-peak will be observed between the α-CH₂ protons and the H7 proton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to confirm the general structure and assess sample purity.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Optimize the long-range coupling delay (d6 or CNST2) for a ³JCH value of 8-10 Hz. This is critical for observing the key correlations.

    • Acquire a sufficient number of scans (ns) to achieve a good signal-to-noise ratio for the correlation peaks of interest.

  • NOESY Acquisition:

    • Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Set a mixing time (d8) between 500-800 ms for small molecules to allow for the buildup of NOE effects.

    • Ensure complete relaxation between scans with an appropriate relaxation delay (d1).

  • Data Analysis: Process the 2D data and identify the key diagnostic cross-peaks as outlined above to assign the structure.

II. High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

While NMR identifies the players, HPLC separates them and tells you the score. Developing a robust chromatographic method is crucial for accurately determining the regioisomeric ratio and quantifying the purity of the desired product.[12] Separation can be challenging, as the isomers often have very similar physicochemical properties.[13]

Causality of Separation: Successful separation relies on exploiting subtle differences in the isomers' interaction with the stationary phase. The N1 isomer, with its alkyl group adjacent to the bulky benzene ring, can exhibit different steric interactions compared to the N2 isomer, where the alkyl group is adjacent to the C3 substituent. Furthermore, the overall dipole moment of the molecules can differ, influencing their retention on polar stationary phases.

Method Development Strategy

A systematic screening approach is most effective.

  • Column Screening: Test a variety of stationary phase chemistries.

    • C18: The standard starting point for reversed-phase chromatography.

    • Phenyl-Hexyl: The phenyl groups can offer unique π-π interactions with the indazole ring system, often improving selectivity.

    • Pentafluorophenyl (PFP): This phase provides a combination of hydrophobic, π-π, dipole, and ion-exchange interactions, making it highly effective for separating isomers.

    • Chiral Columns: In some cases, chiral stationary phases can resolve regioisomers, even though they are not enantiomers.[14][15]

  • Mobile Phase Optimization:

    • Screen different organic modifiers (Acetonitrile vs. Methanol). Acetonitrile often provides sharper peaks, but methanol can alter selectivity.

    • Vary the aqueous pH. The basicity of the indazole nitrogens is different between isomers, and altering the pH can change their protonation state and, thus, their retention.

    • Adjust the gradient slope and run time to maximize resolution between the two isomer peaks.

  • Detection: UV detection is standard. Select a wavelength where both isomers have strong absorbance, often around 254 nm or a local maximum.

Experimental Protocol: HPLC Method Development
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the regioisomeric mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Optimization: Based on the initial screen, if separation is poor, switch to a PFP or Phenyl-Hexyl column and repeat. Fine-tune the gradient to improve the resolution (Rs) between the two peaks to a target of >1.5.

  • Quantification: Once the method is established, integrate the peak areas of the N1 and N2 isomers to calculate the area percent purity and the regioisomeric ratio.

Caption: Workflow for developing a quantitative HPLC purity method.

III. Ancillary Techniques: Confirmation and Absolute Proof

Mass Spectrometry (MS)

Standard mass spectrometry will confirm that both isomers have the correct molecular weight but will not differentiate them. However, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be informative. The fragmentation patterns under electron ionization (EI) can differ reproducibly between the N1 and N2 isomers, providing a characteristic fingerprint that can aid in identification, especially when reference standards are available.[4][5]

X-ray Crystallography

For ultimate, irrefutable proof of structure, single-crystal X-ray crystallography is the final arbiter.[16][17] If you can grow a suitable crystal of one of your isolated isomers, this technique will provide the exact three-dimensional arrangement of atoms in the molecule, leaving no ambiguity.[18][19] While not a high-throughput method, it is invaluable for creating a well-characterized, in-house primary reference standard against which all future batches can be compared using faster techniques like NMR and HPLC.

Integrated Workflow: A Self-Validating System

No single method is sufficient. A robust validation strategy integrates these techniques into a logical workflow.

  • Synthesize & Separate: Synthesize the 3-substituted indazole and perform a preparative separation (e.g., flash chromatography, preparative HPLC) to isolate samples of each regioisomer.[13] Complete separation is not necessary; enriched fractions are often sufficient for characterization.

  • Identify: Subject each isolated fraction to 2D NMR (HMBC and NOESY) analysis to definitively assign the structure as N1 or N2.

  • Develop & Validate: Use the crude mixture and the now-identified fractions to develop and validate a quantitative HPLC method that cleanly separates the two isomers. The identified fractions are used to confirm which peak corresponds to which isomer.

  • Quantify: Use the validated HPLC method to accurately determine the regioisomeric ratio in the crude product and the purity of the final, purified desired isomer.

  • (Optional) Absolute Confirmation: If this is a critical lead compound, obtain a single-crystal X-ray structure of the desired isomer to serve as an absolute reference standard for the project's lifetime.

Conclusion

Validating the regioisomeric purity of 3-substituted indazoles is a non-negotiable aspect of quality control in drug discovery and development. A superficial analysis can lead to erroneous structure-activity relationships and costly downstream failures. By leveraging the definitive structural insights from 2D NMR and the quantitative power of a well-developed HPLC method, researchers can establish a self-validating and trustworthy system. This integrated approach ensures that the molecule being tested is the molecule that is intended, providing a solid foundation for advancing promising therapeutic candidates.

References

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect. [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Li, W., et al. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Unknown. (n.d.). Method for separating and purifying substituted indazole isomers.
  • Cannaert, A., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology. [Link]

  • Caddick, S., et al. (n.d.). Indazole C-3 substituent effects. ResearchGate. [Link]

  • Castagnolo, D., et al. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Doganc, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]

  • Cannaert, A., et al. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Ethoxy-1H-indazole is foundational to innovation. However, this pursuit must be anchored in an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our approach moves beyond a simple checklist, focusing on the causality behind each safety measure to build a self-validating system of protection in your laboratory.

Understanding the Hazard Profile: A Risk-Based Approach

While a specific Safety Data Sheet (SDS) for 3-Ethoxy-1H-indazole is not publicly available, we can infer its hazard profile from the well-documented risks of analogous indazole-based compounds. This family of chemicals frequently presents a consistent set of hazards that must be respected.[1][2][3]

Anticipated Hazards of 3-Ethoxy-1H-indazole:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][3]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air.[1]

This assessment mandates a comprehensive PPE strategy that protects all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Hazard CategoryPotential EffectPrimary Route of Exposure
Acute Oral Toxicity Harmful if ingestedIngestion
Skin Irritation Causes redness, inflammationDermal Contact
Eye Irritation Causes serious irritation, potential damageOcular Contact
Respiratory Irritation Irritation of nose, throat, and lungsInhalation
Physical Hazard May form explosible dust-air mixtureInhalation, Ignition

Core PPE Directives: The Laboratory Standard

For any procedure involving 3-Ethoxy-1H-indazole, a minimum level of PPE is non-negotiable. This baseline protection is established by guidelines from authorities like the Occupational Safety and Health Administration (OSHA) and is essential for mitigating unforeseen splashes, spills, or aerosol generation.[4][5][6]

  • Protective Laboratory Coat: A flame-resistant lab coat is required.[7][8] It must be fully buttoned to protect your clothing and skin from accidental contact. The primary function is to serve as a removable barrier in the event of a significant spill.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory to form a seal around the eyes, protecting against splashes from all angles.[8]

  • Chemical-Resistant Gloves: Nitrile gloves are a common and appropriate starting point for handling small quantities of solid chemicals.[7] However, glove selection is a critical decision point that depends on the task and solvents used (see Section 4).

  • Full-Length Pants and Closed-Toe Shoes: This fundamental requirement protects the lower body from spills and dropped objects.[6][9]

Operational Plans: Task-Specific PPE Protocols

Different laboratory tasks present varying levels of risk. Your choice of PPE must adapt to the specific procedure to ensure adequate protection.

Protocol 1: Weighing and Aliquoting Solid Compound

This task carries a high risk of generating airborne dust particles, leading to respiratory exposure.

Step-by-Step PPE & Handling Procedure:

  • Engineering Controls First: Always perform this task within a certified chemical fume hood or a powder containment hood to minimize ambient dust.

  • Respiratory Protection: If the risk of inhalation is still present despite engineering controls, a NIOSH-approved N95 respirator is required.[10] The causality here is clear: the N95 filter is designed to capture fine particulates that could otherwise be inhaled. For users, this requires prior medical evaluation and fit-testing.[10]

  • Eye and Face Protection: Wear chemical splash goggles.[8] If there is a significant risk of splashing (e.g., from a sudden release of powder), a face shield should be worn over the goggles.[8]

  • Hand Protection: Wear two pairs of nitrile gloves ("double-gloving"). This practice provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Minimize Dust Generation: Use gentle scooping motions. Avoid pouring the powder from a height.

Protocol 2: Solution Preparation and Reactions

Handling the compound in solution reduces the risk of dust inhalation but increases the risk of splashes.

Step-by-Step PPE & Handling Procedure:

  • Work Location: All manipulations should occur within a chemical fume hood.

  • Eye Protection: Chemical splash goggles are mandatory.[8]

  • Hand Protection: Select gloves based on the solvent being used, not just the solute. Consult a glove compatibility chart from the manufacturer. For example, while nitrile is suitable for many solvents, more aggressive solvents may require thicker, more resistant gloves.

  • Protective Clothing: In addition to a lab coat, consider a chemical-resistant apron when handling larger volumes (>1 liter) of corrosive or toxic liquids.[11][12]

PPE Selection, Donning, and Disposal: A System for Safety

The effectiveness of PPE is entirely dependent on its correct selection and use.

Glove Selection Matrix

No single glove material protects against all chemicals. Always verify compatibility.

Glove MaterialGeneral Use CaseKey Considerations
Nitrile Good for incidental contact with solids, splashes of many common solvents.Check manufacturer data for breakthrough times with specific solvents. Not ideal for prolonged immersion.
Neoprene Excellent resistance to acids, bases, and some organic solvents.Offers better dexterity than thicker butyl gloves.
Butyl Rubber Provides superior resistance to aldehydes, ketones, and esters.Can be less comfortable and offer reduced dexterity.
PPE Donning and Doffing Workflow

The order of donning and, more critically, doffing PPE is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Disposal Plan

Proper disposal is the final step in the safety lifecycle.

  • Solid Waste: All disposable PPE (gloves, wipes, etc.) that has come into contact with 3-Ethoxy-1H-indazole must be considered hazardous waste.

  • Disposal Containers: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulations: Follow all institutional and local regulations for chemical waste disposal.[13] Do not discard contaminated items in the regular trash.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][14] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[1]

By integrating these expert-driven protocols and understanding the rationale behind them, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.